Prosidol
Description
Structure
3D Structure
Properties
CAS No. |
164231-04-3 |
|---|---|
Molecular Formula |
C18H27NO3 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
[1-(2-ethoxyethyl)-4-phenylpiperidin-4-yl] propanoate |
InChI |
InChI=1S/C18H27NO3/c1-3-17(20)22-18(16-8-6-5-7-9-16)10-12-19(13-11-18)14-15-21-4-2/h5-9H,3-4,10-15H2,1-2H3 |
InChI Key |
IOLPYQBYMPDUNK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1(CCN(CC1)CCOCC)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Prosidol's Mechanism of Action on Mu-Opioid Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Prosidol (B1248807) is a synthetic opioid analgesic developed in Russia, analogous to prodine.[1] It is clinically used for the management of moderate to severe pain.[2] Like other opioids, its primary mechanism of action involves the activation of opioid receptors in the central nervous system (CNS), with a principal affinity for the mu-opioid receptor (μOR).[3][4] Activation of the μOR by an agonist such as this compound initiates a cascade of intracellular events that ultimately lead to analgesia, sedation, and other physiological effects characteristic of opioids.[4][5] Understanding the precise molecular interactions and signaling pathways modulated by this compound is crucial for optimizing its therapeutic use and for the development of novel analgesics with improved safety profiles.
This compound's Interaction with the Mu-Opioid Receptor
This compound acts as an agonist at the μOR, meaning it binds to and activates the receptor, mimicking the effects of endogenous opioid peptides like endorphins.[3][6] The binding of this compound to the μOR is thought to occur within a binding pocket formed by the transmembrane helices of the receptor. This interaction induces a conformational change in the receptor, which is the critical first step in signal transduction.
Intracellular Signaling Pathways
The activation of the μOR by this compound triggers two primary signaling pathways: the G-protein-dependent pathway and the β-arrestin-mediated pathway.
G-Protein-Dependent Signaling
The μOR is coupled to inhibitory G-proteins (Gαi/o).[5] Upon this compound binding and receptor activation, the Gαi/o subunit exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), leading to the dissociation of the Gαi/o-GTP and Gβγ subunits. These subunits then modulate the activity of various downstream effectors:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic Adenosine Monophosphate (cAMP) levels.[4] This reduction in cAMP can modulate the activity of protein kinases and ion channels, contributing to the overall analgesic effect.
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. This hyperpolarization decreases neuronal excitability and inhibits the transmission of pain signals. Additionally, the Gβγ subunit can inhibit voltage-gated calcium channels (VGCCs), which reduces the influx of calcium at the presynaptic terminal and subsequently decreases the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. [First experience in the use of a new Russian narcotic analgesic this compound in oncology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Просидол - официальная инструкция по применению, аналоги, цена, наличие в аптеках [medi.ru]
- 4. This compound|C18H27NO3|Opioid Analgesic for Research [benchchem.com]
- 5. Опиоидные рецепторы — Википедия [ru.wikipedia.org]
- 6. Пропионилфенилэтоксиэтилпиперидин — описание вещества, фармакология, применение, противопоказания, формула [rlsnet.ru]
Prosidol: A Technical Guide to its Chemical Structure and Core Principles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prosidol, a synthetic opioid analgesic, presents a significant area of interest in pharmacological research due to its distinct chemical properties and mechanism of action. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into its core mechanism of action as a µ-opioid receptor agonist, detailing the associated signaling pathway. This document is intended to serve as a foundational resource for professionals engaged in the research and development of novel analgesic compounds.
Chemical Identity and Physicochemical Properties
This compound, systematically named [1-(2-ethoxyethyl)-4-phenylpiperidin-4-yl] propanoate, is a piperidine (B6355638) derivative with a well-defined chemical structure. Its core features a phenyl group and a propionyloxy group attached to the 4-position of the piperidine ring, and a 2-ethoxyethyl group on the piperidine nitrogen.[1][2][3][4][5] The hydrochloride salt is commonly used to improve its solubility and stability.
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | [1-(2-ethoxyethyl)-4-phenylpiperidin-4-yl] propanoate | [1][3][5] |
| Synonyms | This compound, 1-(2-ethoxyethyl)-4-phenyl-4-propionoxypiperidine | [3] |
| Molecular Formula | C₁₈H₂₇NO₃ (Free base) | [1][3][4][5] |
| C₁₈H₂₈ClNO₃ (Hydrochloride) | [2] | |
| Molecular Weight | 305.42 g/mol (Free base) | [1][3][4][5] |
| 341.87 g/mol (Hydrochloride) | ||
| CAS Number | 164231-04-3 (Free base) | [1][5] |
| 135201-15-9 (Hydrochloride) | [2] | |
| Appearance | White crystalline powder | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Synthesis
The synthesis of this compound involves a multi-step process, beginning with the formation of the core piperidine structure, followed by the introduction of the phenyl and propionyloxy groups. A general synthetic scheme is outlined below.
General Synthetic Scheme
A common route to this compound and its analogs involves the following key transformations:
-
Formation of a 4-piperidone (B1582916) intermediate: This is often achieved through a Dieckmann condensation or a related cyclization reaction.
-
Introduction of the phenyl group: Typically accomplished via a Grignard reaction or similar organometallic addition to the 4-piperidone.
-
Esterification: The resulting tertiary alcohol is then esterified with propionic anhydride (B1165640) or propionyl chloride to yield the final this compound molecule.
-
Salt formation: The free base is converted to the hydrochloride salt by treatment with hydrochloric acid.
References
Prosidol as a pethidine analogue discovery and development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and pharmacology of Prosidol (B1248807), a pethidine analogue with significant analgesic properties. This document details its chemical synthesis, mechanism of action, and clinical applications, presenting quantitative data and experimental methodologies for the scientific community.
Introduction
This compound, chemically known as 1-(2-ethoxyethyl)-4-phenyl-4-propionoxypiperidine hydrochloride, is a synthetic opioid analgesic.[1] It is an analogue of prodine and was developed during research into the related drug, pethidine.[1][2] this compound primarily functions as an agonist at the µ-opioid receptors in the central nervous system, leading to analgesia and sedation.[1] It has been investigated for the management of chronic pain, particularly in oncology.[1][3]
History and Development
The initial discovery of the compound can be traced back to the 1950s by J.F. MacFarlan and Co.[2] However, it was further developed and studied in Russia in the 1990s.[1][2][4] The Institute of Chemical Sciences of MS-AS RK and The Novokuznetsk Scientific Research Chemical Pharmaceutical Institute in Russia are credited with the creation of this compound for medical use.[5]
Chemical and Physical Properties
This compound is a white crystalline powder, soluble in water and alcohol.
| Property | Value | Source |
| IUPAC Name | [1-(2-ethoxyethyl)-4-phenylpiperidin-4-yl] propanoate | [1] |
| Molecular Formula | C18H27NO3 | [1][2] |
| Molar Mass | 305.418 g·mol⁻¹ | [1][2] |
| CAS Number | 164231-04-3 | [2] |
Synthesis
The synthesis of this compound involves a multi-step process, starting from the vinyl ether of monoethanolamine (VEMEA).[5]
Experimental Protocol for Synthesis
The technological scheme for the production of this compound is as follows:[5]
-
Hydrogenation of VEMEA: VEMEA is hydrogenated over a Nickel-Rhenium (Ni-Re) catalyst to produce ethoxyethylamine.
-
Formation of the Piperidone Ring: Ethoxyethylamine is reacted with two moles of methyl methacrylate. The resulting diester undergoes Dieckmann cyclization in the presence of sodium methylate in toluene. This is followed by hydrolysis and decarboxylation of the 3-carbomethoxy-substituted piperidone-4 to yield 1-(2-ethoxyethyl)-4-oxopiperidine (this compound Ketone).
-
Formation of the Phenylpiperidole: The this compound Ketone is then treated with phenyl lithium in diethyl ether under an argon atmosphere to form a lithium alcoholate, which is subsequently hydrolyzed to the corresponding phenyl alcohol.
-
Acylation: The final step involves the acylation of the phenylpiperidole with a mixture of propionic anhydride (B1165640) and propionyl chloride to yield 1-(2-ethoxyethyl)-4-phenyl-4-propionoxypiperidine, which is then converted to its hydrochloride salt, this compound.
Synthesis Workflow Diagram
Caption: Synthetic pathway of this compound from VEMEA.
Pharmacology
Mechanism of Action
This compound exerts its analgesic effects by acting as an agonist at opioid receptors, with a primary affinity for the µ-opioid receptor.[1] Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, a conformational change in the receptor activates the associated intracellular G-protein. This initiates a downstream signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release, resulting in analgesia.
Opioid Receptor Signaling Pathway
Caption: Simplified signaling pathway of this compound via the µ-opioid receptor.
Clinical Pharmacology and Applications
This compound has been clinically evaluated for the management of pain syndromes.[6] It has been used in various dosage forms, including injection solutions, oral tablets, and buccal tablets.[1][3] The buccal tablet form is noted for its non-invasive and rapid analgesic effect.[1][3]
Comparative Analgesic Efficacy
Clinical experience has shown that the analgesic properties of buccal this compound are comparable to those of tramadol.[3] In the context of total anesthesia, this compound is considered inferior to fentanyl but similar to promedol.[3]
| Drug | Comparative Efficacy | Clinical Context | Source |
| Tramadol | Close analgesic properties | Chronic pain in cancer patients | [3] |
| Fentanyl | Inferior | Total anesthesia | [3] |
| Promedol | Approximately similar | Total anesthesia | [3] |
Side Effects
Common side effects associated with this compound are typical of opioid analgesics and include nausea, itching, vomiting, and respiratory depression, which can be severe or fatal.[1][2][4] However, some clinical observations suggest that in analgesic doses, this compound has a less pronounced effect on respiration and blood pressure compared to morphine and promedol.[5]
Future Directions
Research into this compound and its analogues continues to explore structure-activity relationships (SAR) to develop agents with improved pharmacological profiles.[1] Areas of interest include the development of novel chemical probes for receptor mapping and the investigation of biased agonism at opioid receptors.[1] Computational methods, such as virtual screening, are being employed to design new derivatives with potentially enhanced potency and selectivity.[1]
References
- 1. This compound|C18H27NO3|Opioid Analgesic for Research [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. [First experience in the use of a new Russian narcotic analgesic this compound in oncology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [chemeurope.com]
- 5. nioch.nsc.ru [nioch.nsc.ru]
- 6. [this compound, an original Russian opioid, in the treatment of pain syndromes] - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological profile of Prosidol as a synthetic opioid
Introduction
Prosidol (Propionylphenylethoxyethylpiperidine) is a synthetic opioid analgesic developed in Russia in the 1990s as an analogue of prodine and related to pethidine.[1] It is utilized primarily for the management of moderate to severe pain, including chronic pain associated with oncology.[1] this compound is classified as a narcotic analgesic and is an agonist predominantly at the mu (µ) opioid receptors.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, intended for researchers, scientists, and professionals in drug development. While extensive clinical use is documented in some regions, detailed preclinical quantitative data on receptor binding and functional potency are not widely available in peer-reviewed literature. This guide consolidates the available information and presents standardized methodologies for its characterization.
General Physicochemical and Pharmacological Properties
-
Chemical Name: [1-(2-ethoxyethyl)-4-phenylpiperidin-4-yl] propanoate[1]
-
Molecular Formula: C₁₈H₂₇NO₃[1]
-
Molecular Weight: 305.42 g/mol [1]
-
Pharmacological Class: Opioid Analgesic[2]
-
Mechanism of Action: Primarily a µ-opioid receptor agonist.[1][2][3]
Receptor Binding Profile
Table 1: Opioid Receptor Binding Affinity (Illustrative) Note: The following table is illustrative as specific data for this compound is not available. Values are typically presented as the mean inhibitor concentration (Ki) ± SEM.
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| This compound | Data not available | Data not available | Data not available |
| Morphine (Example) | 1.0 ± 0.1 | 200 ± 25 | 30 ± 4 |
| Fentanyl (Example) | 0.38 ± 0.04 | 18 ± 2 | 1600 ± 150 |
In Vitro Functional Activity
The agonist activity of this compound at the µ-opioid receptor leads to the inhibition of adenylyl cyclase and modulation of ion channels through the activation of G-proteins (Gαi/Gαo).[4] The potency (EC₅₀) and efficacy (Eₘₐₓ) of this functional activity are critical parameters. While this compound is confirmed as a µ-agonist, specific EC₅₀ values from functional assays such as the [³⁵S]GTPγS binding assay have not been publicly reported.
Table 2: In Vitro Functional Potency and Efficacy (Illustrative) Note: This table illustrates how data from a [³⁵S]GTPγS binding assay would be presented. Efficacy is often expressed relative to a standard full agonist like DAMGO.
| Compound | Receptor | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, % of DAMGO) |
| This compound | µ-Opioid | Data not available | Data not available |
| DAMGO (Example) | µ-Opioid | 50 ± 5 | 100% |
| Morphine (Example) | µ-Opioid | 70 ± 8 | 85% |
| Buprenorphine (Example) | µ-Opioid | 2 ± 0.3 | 50% (Partial Agonist) |
In Vivo Pharmacological Profile
This compound exhibits significant analgesic effects. Clinical data indicates its analgesic duration is approximately 4-6 hours.[2][3] Its analgesic properties have been described as being comparable to tramadol.[1] Quantitative data on its analgesic potency (e.g., ED₅₀ values) from preclinical animal models, such as the hot-plate or tail-flick tests, are not available in the reviewed literature.
Table 3: In Vivo Analgesic Potency in Rodent Models (Illustrative) Note: This table demonstrates the typical presentation of in vivo analgesic data.
| Compound | Test Model | Route of Administration | Potency (ED₅₀, mg/kg) |
| This compound | Data not available | Data not available | Data not available |
| Morphine (Example) | Mouse Hot-Plate | Subcutaneous (s.c.) | 5.0 ± 0.5 |
| Morphine (Example) | Rat Tail-Flick | Subcutaneous (s.c.) | 2.5 ± 0.3 |
Pharmacokinetics (ADME)
Available data from Russian pharmaceutical sources provide the following pharmacokinetic profile for this compound.[2][3][5][6]
Table 4: Summary of this compound Pharmacokinetic Parameters
| Parameter | Value | Source |
| Absorption | Well absorbed via various routes. | [3][5][6] |
| Plasma Protein Binding | 40% | [2][3][5] |
| Metabolism | Hepatic; metabolized to inactive glucuronidated metabolites. | [2][3][5] |
| Elimination | Primarily renal, as both metabolites and unchanged drug. | [2][3][5] |
| Analgesic Duration | 4 - 6 hours | [2][3] |
Side Effect Profile
As a µ-opioid receptor agonist, this compound shares a side effect profile common to other opioids. These effects include nausea, vomiting, dizziness, headache, dry mouth, and hypotension.[7] A notable characteristic mentioned in prescribing information is that its respiratory depressant effect is significantly weaker than that of morphine.[2][3] Long-term use can lead to the development of tolerance and dependence.[3]
Signaling Pathways and Experimental Workflows
Signaling Pathway
The binding of this compound to the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade. This primarily involves the activation of the inhibitory G-protein, Gαi/o.
References
- 1. This compound|C18H27NO3|Opioid Analgesic for Research [benchchem.com]
- 2. Просидол — инструкция по применению, дозы, побочные действия, аналоги, описание препарата: таблетки подъязычные,таблетки защечные, 20 мг, 20 мг [rlsnet.ru]
- 3. Просидол - официальная инструкция по применению, аналоги, цена, наличие в аптеках [medi.ru]
- 4. mdpi.com [mdpi.com]
- 5. Просидол инструкция по применению: показания, противопоказания, побочное действие – описание this compound таблетки подъязычные 20 мг: 10 или 20 шт. (23177) - справочник препаратов и лекарств [vidal.ru]
- 6. ПРОСИДОЛ таблетки - инструкция по применению, цена, дозировки, аналоги, противопоказания - Здоровье Mail [health.mail.ru]
- 7. Просидол — инструкция по применению, описание, вопросы по препарату [webapteka.ru]
In Vitro Opioid Receptor Binding Affinity of Prosidol: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the in vitro opioid receptor binding characteristics of Prosidol, a synthetic opioid analgesic. The information herein is synthesized from available scientific literature, focusing on providing a detailed framework for understanding its pharmacological evaluation.
Core Concepts: Opioid Receptors and Ligand Binding
This compound is a synthetic opioid analgesic developed in Russia.[1][2] Like other opioids, its pharmacological effects, including analgesia and sedation, are primarily mediated through its interaction with opioid receptors in the central nervous system.[3] The three main classical opioid receptor subtypes are mu (μ), delta (δ), and kappa (κ). The affinity and selectivity of a compound for these receptors are critical determinants of its therapeutic profile and potential side effects.
The binding affinity of a ligand to a receptor is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) as determined through in vitro radioligand competition binding assays. A lower Ki value signifies a higher binding affinity.
Quantitative Analysis of this compound's Opioid Receptor Binding Affinity
A comprehensive search of publicly available scientific literature, including Russian-language sources, did not yield specific quantitative in vitro binding data (Ki or IC50 values) for this compound at the mu, delta, and kappa opioid receptors. While its primary mechanism is described as agonist activity at opioid receptors, precise affinity constants are not detailed in the reviewed literature.[3]
For illustrative purposes and to provide context for the type of data typically generated in such studies, the following table presents a standardized format for reporting opioid receptor binding affinities.
| Receptor Subtype | Ligand | Ki (nM) | IC50 (nM) | Assay Type | Source |
| Mu (μ) | This compound | Data not available | Data not available | Radioligand Competition Binding | - |
| Delta (δ) | This compound | Data not available | Data not available | Radioligand Competition Binding | - |
| Kappa (κ) | This compound | Data not available | Data not available | Radioligand Competition Binding | - |
Experimental Protocols: In Vitro Opioid Receptor Binding Assay
The following section details a generalized experimental protocol for a radioligand competition binding assay, a standard method to determine the in vitro binding affinity of a compound like this compound for opioid receptors.
Materials and Reagents
-
Receptor Source: Cell membrane preparations from cell lines (e.g., CHO, HEK293) recombinantly expressing human or rodent mu, delta, or kappa opioid receptors, or homogenized brain tissue from rodents.
-
Radioligand: A tritiated ([³H]) opioid ligand with high affinity and selectivity for the target receptor subtype. Examples include:
-
Mu (μ): [³H]DAMGO
-
Delta (δ): [³H]DPDPE or [³H]Naltrindole
-
Kappa (κ): [³H]U-69,593
-
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution for serial dilutions.
-
Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing magnesium chloride.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity opioid antagonist (e.g., Naloxone) to determine the level of non-specific radioligand binding.
-
Filtration System: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Cocktail and Counter: For quantifying radioactivity.
Assay Workflow
The procedural flow of a typical radioligand competition binding assay is depicted in the following diagram.
Caption: A generalized workflow for an in vitro radioligand competition binding assay.
Step-by-Step Procedure
-
Incubation: In a multi-well plate, combine the receptor membrane preparation, a fixed concentration of the selected radioligand, and varying concentrations of this compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of naloxone).
-
Equilibrium: Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time to allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.
-
Quantification: Transfer the filter discs to scintillation vials, add a scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
This compound's Presumed Signaling Pathway
As a mu-opioid agonist, this compound is expected to activate the canonical G-protein signaling cascade associated with this receptor class. Opioid receptors are G-protein coupled receptors (GPCRs) that signal primarily through inhibitory G-proteins (Gi/o).
The following diagram illustrates the key steps in the mu-opioid receptor signaling pathway.
Caption: A simplified diagram of the mu-opioid receptor G-protein signaling cascade.
Upon binding of this compound, the mu-opioid receptor undergoes a conformational change, activating the intracellular Gi/o protein. This leads to the dissociation of the Gαi-GTP and Gβγ subunits. The Gαi-GTP subunit inhibits adenylyl cyclase, which decreases the production of cyclic AMP (cAMP) and subsequently reduces the activity of protein kinase A (PKA). The Gβγ subunit can directly modulate ion channels, such as activating inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. These integrated actions result in a hyperpolarization of the neuron and a reduction in neurotransmitter release, leading to the desired analgesic effect.
Summary and Future Directions
References
Prosidol: A Technical Overview of its Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Prosidol (B1248807) is a synthetic opioid analgesic developed in Russia.[1] This document provides a comprehensive technical overview of its chemical characteristics, synthesis, and mechanism of action, designed for professionals in the fields of pharmacology and drug development.
Core Chemical and Physical Data
This compound, a derivative of piperidine (B6355638), possesses specific physicochemical properties that are crucial for its pharmacological profile. The fundamental quantitative data for this compound and its commonly used hydrochloride salt are summarized below.
| Property | Value (this compound Base) | Value (this compound HCl) | Reference |
| Molecular Formula | C18H27NO3 | C18H28ClNO3 | [1][2] |
| Molar Mass | 305.42 g/mol | 341.87 g/mol | [2][3] |
| IUPAC Name | [1-(2-ethoxyethyl)-4-phenylpiperidin-4-yl] propanoate | [1-(2-ethoxyethyl)-4-phenylpiperidin-4-yl] propanoate;hydrochloride | [1] |
Synthesis Protocol
The synthesis of this compound involves a multi-step chemical process, beginning with the formation of the core piperidine structure and culminating in the addition of the propionyloxy group.[4]
Experimental Protocol: Synthesis of this compound
-
Hydrogenation of VEMEA: Vinyl ether of monoethanolamine (VEMEA) is hydrogenated over a Nickel-Rhenium catalyst to yield ethoxyethylamine.[4]
-
Formation of the Piperidone Ring: Two moles of methyl methacrylate (B99206) are added to the resulting ethoxyethylamine. This is followed by a Dieckmann cyclization of the diester in the presence of sodium methylate in toluene. Subsequent hydrolysis and decarboxylation of the 3-carbomethoxy-substituted piperidone-4 yields 1-(2-ethoxyethyl)-4-oxopiperidine, also known as this compound Ketone.[4]
-
Addition of the Phenyl Group: Phenyl lithium is reacted with the this compound Ketone in diethyl ether under an argon atmosphere to form a lithium alcoholate. Hydrolysis of this intermediate yields the corresponding phenyl alcohol.[4]
-
Acylation to this compound: The phenylpiperidole is acylated using a mixture of propionic anhydride (B1165640) and propionyl chloride to yield 1-(2-ethoxyethyl)-4-phenyl-4-propionoxypiperidine.[4]
-
Salt Formation: The final product is typically converted to its hydrochloride salt to improve solubility and stability.[4]
Below is a graphical representation of the synthesis workflow.
Mechanism of Action and Signaling Pathway
As an opioid analgesic, this compound exerts its effects primarily through agonist activity at opioid receptors, which are G protein-coupled receptors (GPCRs).[3] The binding of this compound to these receptors, particularly the µ-opioid receptor, initiates an intracellular signaling cascade that ultimately leads to analgesia.
A key downstream effect of this receptor activation is the inhibition of adenylate cyclase.[3] This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP). By inhibiting adenylate cyclase, this compound reduces intracellular cAMP levels, which contributes to a decrease in neuronal excitability and the subsequent analgesic effect.[3]
The following diagram illustrates the generalized signaling pathway for a µ-opioid receptor agonist like this compound.
References
The Core Structure-Activity Relationship of Prosidol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prosidol, chemically known as 1-(2-ethoxyethyl)-4-phenyl-4-propionoxypiperidine, is a synthetic opioid analgesic. As a derivative of the 4-phenylpiperidine (B165713) class of opioids, its analgesic properties are primarily mediated through agonist activity at the µ-opioid receptor (MOR). Understanding the structure-activity relationship (SAR) of this compound and its derivatives is paramount for the rational design of novel analgesics with improved therapeutic indices, potentially offering enhanced potency, duration of action, and a more favorable side-effect profile. This technical guide provides an in-depth analysis of the SAR of this compound derivatives, supported by illustrative quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Core Structure-Activity Relationships of this compound
The analgesic activity of this compound derivatives is intricately linked to modifications at two primary positions of its 4-phenylpiperidine scaffold: the nitrogen atom of the piperidine (B6355638) ring (N-substituent) and the acyl group at the 4-position.
N-Substituent Modifications
The 2-ethoxyethyl group at the N-1 position of this compound plays a crucial role in modulating its pharmacokinetic and pharmacodynamic properties. Variations in the length, branching, and polarity of this substituent can significantly impact the molecule's affinity and efficacy at the µ-opioid receptor. Generally, there is an optimal chain length for the N-substituent; both shortening and excessive lengthening can lead to a decrease in analgesic potency. The presence of an ether oxygen, as in this compound's ethoxyethyl group, can influence the molecule's polarity and ability to cross the blood-brain barrier.
4-Acyl Group Modifications
The propionoxy group at the 4-position is a key determinant of this compound's analgesic potency. The nature of this acyl group influences the compound's lipophilicity and its interaction with the binding pocket of the µ-opioid receptor. Altering the length and branching of the alkyl chain of the acyl group can fine-tune the analgesic activity. For instance, replacing the propionyl group with an acetyl or butyryl group can lead to variations in potency and duration of action.
Quantitative Data Summary
To illustrate the structure-activity relationships of this compound derivatives, the following table summarizes hypothetical quantitative data for a series of analogs. This data is representative of the expected trends based on the known SAR of 4-phenylpiperidine opioids.
| Compound ID | N-Substituent (R1) | 4-Acyl Group (R2) | µ-Opioid Receptor Binding Affinity (Ki, nM) | Analgesic Potency (ED50, mg/kg, mouse hot-plate) |
| This compound | -CH2CH2OCH2CH3 | -CO-CH2CH3 | 1.5 | 0.8 |
| PD-01 | -CH3 | -CO-CH2CH3 | 10.2 | 5.1 |
| PD-02 | -CH2CH3 | -CO-CH2CH3 | 5.8 | 2.9 |
| PD-03 | -CH2CH2OH | -CO-CH2CH3 | 8.1 | 4.2 |
| PD-04 | -CH2CH2OCH3 | -CO-CH2CH3 | 2.1 | 1.1 |
| PD-05 | -CH2CH2OCH2CH2CH3 | -CO-CH2CH3 | 3.5 | 1.8 |
| PA-01 | -CH2CH2OCH2CH3 | -CO-CH3 | 2.8 | 1.5 |
| PA-02 | -CH2CH2OCH2CH3 | -CO-CH2CH2CH3 | 1.9 | 1.0 |
| PA-03 | -CH2CH2OCH2CH3 | -CO-CH(CH3)2 | 4.2 | 2.3 |
Note: The data presented in this table is illustrative and intended to demonstrate the principles of SAR for this compound derivatives. Actual experimental values may vary.
Experimental Protocols
The evaluation of the SAR of this compound derivatives involves a series of in vitro and in vivo assays to determine their pharmacological properties.
Radioligand Competition Binding Assay for µ-Opioid Receptor
Objective: To determine the binding affinity (Ki) of this compound derivatives for the µ-opioid receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human µ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).
-
Test Compounds: this compound and its derivatives.
-
Non-specific binding control: Naloxone (B1662785).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration apparatus (e.g., Brandel cell harvester).
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 1 nM), and membrane suspension.
-
Non-specific Binding: Assay buffer, [³H]-DAMGO, a high concentration of naloxone (e.g., 10 µM), and membrane suspension.
-
Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes to reach binding equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Hot-Plate Analgesia Assay
Objective: To assess the central analgesic activity of this compound derivatives in an animal model.
Materials:
-
Male Swiss Webster mice (20-25 g).
-
Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Test Compounds: this compound and its derivatives dissolved in a suitable vehicle (e.g., saline or 5% DMSO in saline).
-
Positive Control: Morphine.
-
Vehicle Control.
Procedure:
-
Acclimatization: Acclimatize the mice to the experimental room for at least one hour before the test.
-
Baseline Latency: Determine the baseline pain response latency by placing each mouse on the hot plate and measuring the time it takes to exhibit a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Drug Administration: Administer the test compounds, morphine, or vehicle to different groups of mice via a specific route (e.g., subcutaneous or intraperitoneal injection).
-
Post-treatment Latency: At various time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place the mice back on the hot plate and measure the response latency.
-
Data Analysis: The analgesic effect is quantified as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 value (the dose that produces 50% of the maximum possible effect) can be determined from the dose-response curve.
cAMP Modulation Assay
Objective: To determine the effect of this compound derivatives on adenylyl cyclase activity following µ-opioid receptor activation.
Materials:
-
HEK293 cells stably co-expressing the human µ-opioid receptor and a cAMP-sensitive reporter (e.g., GloSensor™).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test Compounds: this compound and its derivatives.
-
Assay medium.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds for a short period (e.g., 15 minutes).
-
Forskolin Stimulation: Stimulate the cells with forskolin to induce cAMP production.
-
Signal Detection: Measure the luminescence or fluorescence signal, which is inversely proportional to the level of cAMP inhibition.
-
Data Analysis: Generate concentration-response curves to determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to the activated µ-opioid receptor by this compound derivatives.
Materials:
-
Cells stably co-expressing the µ-opioid receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment.
-
Test Compounds: this compound and its derivatives.
-
Substrate for the reporter enzyme.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and incubate.
-
Compound Treatment: Add varying concentrations of the test compounds to the wells and incubate for a specific period (e.g., 60-90 minutes).
-
Signal Detection: Add the detection reagent containing the substrate for the reporter enzyme and measure the resulting chemiluminescent signal.
-
Data Analysis: Generate concentration-response curves to determine the EC50 value for β-arrestin recruitment.
Visualizations
Signaling Pathway of this compound at the µ-Opioid Receptor
Caption: Mu-opioid receptor signaling cascade activated by this compound derivatives.
General Experimental Workflow for SAR Studies
Caption: Experimental workflow for the structure-activity relationship study.
Logical Relationship of this compound SAR
Caption: Key structural determinants of this compound's analgesic activity.
Conclusion
The structure-activity relationship of this compound derivatives is a critical area of research in the pursuit of safer and more effective opioid analgesics. The 4-phenylpiperidine scaffold offers a versatile platform for chemical modification, with the N-substituent and the 4-acyl group being the primary drivers of pharmacological activity. By systematically modifying these structural features and evaluating the resulting analogs through a combination of in vitro and in vivo assays, researchers can elucidate the key determinants of µ-opioid receptor binding and analgesic potency. The insights gained from such SAR studies are invaluable for the design of next-generation analgesics with optimized therapeutic profiles, ultimately aiming to address the unmet medical needs in pain management.
Prosidol in Oncology: An In-depth Technical Guide to Early Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prosidol (B1248807), a narcotic analgesic, has been clinically evaluated for its role in managing cancer-related pain. This technical guide synthesizes the available early clinical research on this compound in the field of oncology, with a focus on its application as an analgesic. It is important to note that, based on a comprehensive review of publicly available scientific literature, preclinical research on the direct anti-cancer properties of this compound, including its effects on cancer cell lines or tumor growth inhibition, is not available. The focus of the documented research has been on its efficacy in pain management for cancer patients.
Data Presentation
The primary clinical data for this compound in oncology comes from a study involving 113 cancer patients. The following tables summarize the key aspects of this research.
Table 1: Patient Demographics and Clinical Context
| Parameter | Description |
| Number of Patients | 113 |
| Patient Population | Cancer patients |
| Therapeutic Areas | Chronic pain management, component of total anesthesia, postoperative analgesia |
Table 2: this compound Dosage Forms and Administration
| Dosage Form | Route of Administration |
| Buccal Tablets | Buccal |
| Oral Tablets | Oral |
| Injection Solution | Injection |
Table 3: Comparative Analgesic Efficacy of this compound
| Comparator Drug | Clinical Application | Comparative Efficacy of this compound |
| Tramadol | Chronic pain in incurable patients | Analgesic properties are close to those of tramadol[1] |
| Fentanyl | Component of total anesthesia | Inferior to fentanyl[1] |
| Promedol | Component of total anesthesia | Approximately similar to promedol[1] |
Experimental Protocols
The early clinical research on this compound in oncology was a clinical trial designed to assess its analgesic efficacy and safety in cancer patients[1].
Study Design
-
Type: Clinical Trial, Comparative Study, Controlled Clinical Trial[1]
-
Objective: To evaluate the efficacy of this compound in various dosage forms for the treatment of chronic pain, as a component of total anesthesia, and for postoperative analgesia in cancer patients[1].
-
Patient Cohort: 113 patients with cancer experiencing pain[1].
Treatment Groups
Patients were administered this compound in one of its available dosage forms (buccal tablets, oral tablets, or injection solution) for one of the following indications:
-
Chronic Pain Management: Primarily for incurable cancer patients[1].
-
Total Anesthesia: As a component of the anesthetic regimen during surgery[1].
-
Postoperative Analgesia: For pain relief after surgical procedures[1].
Outcome Measures
The primary outcomes were the analgesic effect of this compound, assessed through clinical observation and patient reporting, and its tolerability, including the incidence of side effects. The efficacy was compared to that of other established analgesics such as tramadol, fentanyl, and promedol[1].
Mandatory Visualization
While no specific signaling pathways for the direct anti-cancer effects of this compound have been described, as an opioid analgesic, its mechanism of action involves the activation of opioid receptors. The following diagram illustrates a generalized signaling pathway for mu-opioid receptor (MOR) activation, which is a common mechanism for opioid analgesics[2][3][4].
References
- 1. [First experience in the use of a new Russian narcotic analgesic this compound in oncology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
Methodological & Application
Prosidol Dosage Forms for Clinical Research: A Comparative Analysis of Buccal and Injection Routes
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prosidol (Propionilphenyletoxyethylpiperidine) is a potent opioid analgesic developed for the management of significant pain.[1] Available in multiple dosage forms, including buccal tablets and an injectable solution, this compound offers therapeutic versatility.[2][3] The buccal route provides a non-invasive method for rapid analgesia, while the intravenous route ensures immediate and complete bioavailability.[2][4] This document provides a comparative overview of these two dosage forms for clinical research, offering summarized data from analogous opioid compounds to illustrate typical pharmacokinetic profiles. It also includes a detailed protocol for a comparative bioavailability study and visual diagrams of key processes to guide researchers in designing and executing their investigations.
Introduction to this compound and Dosage Forms
This compound is a synthetic opioid analgesic, an analogue of prodine, that was developed in Russia.[2][5] Its primary mechanism of action is as an agonist at opioid receptors, primarily mu-opioid receptors, in the central nervous system (CNS), which modulates the perception of pain.[2] The availability of both a transmucosal (buccal) and a parenteral (injection) formulation allows for its application in diverse clinical settings, from chronic pain management in oncology to postoperative analgesia.[3]
-
Buccal Administration: This non-invasive route involves placing a tablet between the gum and cheek. The drug is absorbed through the oral mucosa, bypassing first-pass metabolism in the liver. This typically leads to a rapid onset of action and higher bioavailability compared to oral ingestion.[2] The buccal form of this compound has been noted for its high effectiveness and suitability for rapid pain relief in various situations.[3][4]
-
Injection (Intravenous/Intramuscular): Administration via injection ensures the drug is delivered directly into the systemic circulation (intravenous) or into muscle tissue for rapid absorption. Intravenous (IV) administration provides 100% bioavailability and the most rapid onset of action, making it ideal for acute, severe pain.
Comparative Pharmacokinetic Profiles (Analogous Opioids)
While specific, publicly available pharmacokinetic data directly comparing buccal and injectable this compound is limited, data from other opioids like Buprenorphine and Fentanyl can provide a representative comparison of the typical profiles for these routes of administration.
Note: The following tables summarize data from studies on Buprenorphine and Fentanyl and should be considered illustrative of the general pharmacokinetic differences between buccal and intravenous/injection routes, not as direct values for this compound.
Table 1: Comparative Pharmacokinetics of Buprenorphine (Buccal vs. Intravenous)
| Parameter | Intravenous (1.2 mg) | Buccal (4.0 mg) | Key Observations |
| Tmax (Time to Peak Concentration) | ~5 minutes | 2.5 - 5 hours | IV route provides immediate peak concentration. Buccal route has a significantly delayed peak. |
| Cmax (Peak Plasma Concentration) | Highest | Lower than IV | IV administration results in a much higher initial peak drug concentration. |
| Bioavailability | 100% | ~28% | Buccal administration has lower bioavailability due to incomplete absorption through the mucosa.[1][3] |
| Terminal Half-life (t½) | Shorter | Longer | A longer half-life for the buccal route may suggest a depot effect from the oral mucosa.[1][3] |
Data synthesized from studies on Buprenorphine.[1][3]
Table 2: Comparative Pharmacokinetics of Fentanyl (Buccal vs. Intravenous)
| Parameter | Intravenous | Buccal Tablet (400 µg) | Key Observations |
| Tmax (Time to Peak Concentration) | < 5 minutes | ~50 minutes | Buccal absorption is rapid but significantly slower than direct IV injection.[6] |
| Cmax (Peak Plasma Concentration) | Highest | Lower than IV | The peak concentration from a buccal tablet is lower and spread over a longer period.[6] |
| Bioavailability | 100% | ~50-71% | Buccal Fentanyl avoids first-pass metabolism, leading to good bioavailability. |
| AUC (Area Under the Curve) | Dose-dependent | Dose-proportional | Total drug exposure for buccal administration is significant and predictable.[7] |
Data synthesized from studies on Fentanyl.[6][7]
Key Methodologies and Experimental Protocols
This section outlines a standardized protocol for a clinical trial designed to compare the pharmacokinetics, bioavailability, and safety of buccal versus injectable this compound.
Protocol: A Single-Dose, Randomized, Crossover Study
Objective: To compare the rate and extent of absorption and to assess the relative bioavailability of a single dose of this compound administered as a buccal tablet versus an intravenous injection in healthy adult subjects.
Study Design:
-
Type: Single-center, open-label, randomized, two-period, two-sequence crossover.
-
Subjects: Healthy adult male and female volunteers, aged 18-45.
-
Washout Period: A minimum of 7 days between treatment periods to ensure complete washout of the drug.
Inclusion Criteria:
-
Informed consent provided.
-
Good health as determined by medical history, physical examination, and laboratory tests.
-
Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².
Exclusion Criteria:
-
History of opioid sensitivity or allergy.
-
History of substance abuse.
-
Use of any prescription or over-the-counter medications within 14 days of the study.
-
Positive drug or alcohol screen.
-
Pregnancy or lactation.
Drug Administration:
-
Treatment A (Test): One this compound buccal tablet (e.g., 20 mg). Subjects will be instructed to place the tablet in the buccal cavity and allow it to dissolve completely without chewing or swallowing.
-
Treatment B (Reference): A single intravenous bolus injection of this compound (e.g., 10 mg) administered over 2 minutes.
Blood Sampling Schedule: Blood samples (approx. 5 mL each) will be collected in heparinized tubes at the following time points:
-
Pre-dose (0 hour)
-
Post-dose:
-
Injection: 2, 5, 10, 15, 30, 45 minutes; 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours.
-
Buccal: 15, 30, 45 minutes; 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours.
-
Bioanalytical Method:
-
Plasma concentrations of this compound will be determined using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.
-
The method must be validated for linearity, accuracy, precision, selectivity, and stability.
Pharmacokinetic Analysis: The following pharmacokinetic parameters will be calculated from the plasma concentration-time data for both formulations:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the curve extrapolated to infinity.
-
t½: Elimination half-life.
-
Relative Bioavailability (F%): Calculated as (AUCbuccal / AUCIV) x (DoseIV / Dosebuccal) x 100.
Statistical Analysis:
-
Descriptive statistics will be used for all pharmacokinetic parameters.
-
An Analysis of Variance (ANOVA) will be performed on the log-transformed Cmax, AUC0-t, and AUC0-∞ values.
-
Bioequivalence will be determined if the 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax and AUC fall within the standard 80-125% range.[8]
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the comparative bioavailability study protocol described above.
Caption: Workflow for a comparative bioavailability clinical trial.
This compound Mechanism of Action: Opioid Receptor Signaling
This compound, as an opioid agonist, binds to G-protein coupled receptors (GPCRs) on the neuronal cell membrane. This binding initiates a cascade of intracellular events that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, producing analgesia.
Caption: Simplified mu-opioid receptor signaling pathway.
Conclusion
The choice between buccal and injectable this compound in a clinical research setting depends on the therapeutic goal and the desired pharmacokinetic profile. The injection route offers immediate and complete bioavailability, essential for studies requiring rapid and precise dose delivery. The buccal route provides a non-invasive alternative with rapid absorption, making it suitable for trials where patient convenience and avoidance of injections are paramount. The provided protocol and illustrative data serve as a foundational guide for researchers to design robust studies to fully characterize and compare these important dosage forms of this compound.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. Human pharmacokinetics of intravenous, sublingual, and buccal buprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. [PDF] Human pharmacokinetics of intravenous, sublingual, and buccal buprenorphine. | Semantic Scholar [semanticscholar.org]
- 6. Single-dose and steady-state pharmacokinetics of fentanyl buccal tablet in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of fentanyl buccal tablet: a pooled analysis and review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guidance Document - Comparative Bioavailability Standards: Formulations Used for Systemic Effects - Canada.ca [canada.ca]
Application Notes and Protocols: Prosidol in Animal Models of Chronic Pain
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct preclinical data on the use of Prosidol (B1248807) in animal models of chronic pain is limited in publicly available scientific literature. The following application notes and protocols are based on established methodologies for other µ-opioid receptor agonists and are provided as a guide for researchers to develop study-specific protocols for this compound. It is recommended to conduct dose-ranging and pharmacokinetic studies to determine the optimal experimental parameters for this compound in the selected animal models.
Introduction
This compound is an opioid analgesic, analogous to prodine, that has been used clinically for the management of chronic pain, particularly in oncological cases.[1] As a µ-opioid receptor agonist, this compound is expected to exert its analgesic effects by modulating pain signaling pathways in the central and peripheral nervous systems. This document provides detailed protocols for evaluating the efficacy of this compound in two standard preclinical models of chronic pain: neuropathic pain (Spared Nerve Injury - SNI) and inflammatory pain (Complete Freund's Adjuvant - CFA).
Mechanism of Action: µ-Opioid Receptor Signaling
This compound, as a µ-opioid receptor agonist, is presumed to follow the canonical signaling pathway of this receptor class. Upon binding to µ-opioid receptors (MORs) located on neuronal membranes, this compound initiates a cascade of intracellular events that ultimately lead to a reduction in neuronal excitability and neurotransmitter release, thereby producing analgesia.
Experimental Protocols
Animal Models of Chronic Pain
The SNI model induces long-lasting and robust mechanical allodynia and thermal hyperalgesia, mimicking features of human neuropathic pain.[2][3][4][5]
Materials:
-
Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)
-
Anesthetic (e.g., Isoflurane or Ketamine/Xylazine cocktail)
-
Surgical scissors, forceps, and wound clips or sutures
-
7-0 silk sutures
Protocol:
-
Anesthetize the animal and ensure a surgical plane of anesthesia is reached.
-
Shave the lateral surface of the left thigh and sterilize the area with 70% ethanol (B145695) and povidone-iodine.
-
Make a small incision in the skin and underlying biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Carefully isolate the common peroneal and tibial nerves.
-
Ligate these two nerves with a 7-0 silk suture and transect them distal to the ligation, removing a 2-4 mm section of the distal nerve stump.[2][3]
-
Ensure the sural nerve remains intact and untouched.
-
Close the muscle and skin layers with sutures or wound clips.
-
For sham-operated animals, expose the sciatic nerve and its branches without any ligation or transection.
-
Allow animals to recover for 7-14 days to allow for the development of a stable pain phenotype before commencing drug treatment.
The CFA model induces a robust and persistent inflammatory response, characterized by thermal hyperalgesia, mechanical allodynia, and edema, which is relevant for studying chronic inflammatory pain conditions like arthritis.[6][7][8][9][10]
Materials:
-
Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
-
Insulin syringe with a 27-30 gauge needle
Protocol:
-
Briefly restrain the animal.
-
Inject 100-150 µL (for rats) or 20-30 µL (for mice) of CFA into the plantar surface of the left hind paw.
-
Return the animal to its home cage.
-
The peak inflammatory response and pain hypersensitivity typically develop within 24-72 hours and can last for several weeks.
-
Behavioral testing can commence from day 3 post-CFA injection.
This compound Administration
Formulation: this compound hydrochloride can be dissolved in sterile 0.9% saline for injection.
Routes of Administration:
-
Systemic: Subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Oral: Oral gavage (p.o.).
-
Intrathecal (i.t.) or Epidural: For investigating spinal mechanisms of action.
Dosage (Proposed): As a starting point, based on clinical information suggesting its potency is similar to tramadol, an initial dose range of 5-20 mg/kg for systemic administration could be explored.[1] A thorough dose-response study is crucial to determine the optimal analgesic dose and to assess for potential side effects.
Behavioral Assessment of Pain
Measured using von Frey filaments. Animals are placed in individual Plexiglas chambers on an elevated mesh floor. Calibrated von Frey filaments are applied to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited. The 50% paw withdrawal threshold can be calculated using the up-down method.
Assessed using a plantar test apparatus (Hargreaves' test). A radiant heat source is focused on the plantar surface of the hind paw, and the latency to paw withdrawal is recorded. A cut-off time is used to prevent tissue damage.
Experimental Workflow
Data Presentation
Quantitative data should be summarized in tables to allow for clear comparison between treatment groups. The following are examples of how data on the efficacy of a µ-opioid agonist (Morphine) in a chronic pain model could be presented.
Table 1: Representative Efficacy of a µ-Opioid Agonist (Morphine) in the Rat SNI Model
| Treatment Group | Dose (mg/kg, s.c.) | Paw Withdrawal Threshold (g) - Baseline | Paw Withdrawal Threshold (g) - Post-SNI (Pre-drug) | Paw Withdrawal Threshold (g) - 60 min Post-drug |
| Vehicle (Saline) | - | 14.8 ± 1.2 | 3.5 ± 0.5 | 3.8 ± 0.6 |
| Morphine | 1 | 15.1 ± 1.0 | 3.2 ± 0.4 | 6.5 ± 0.9 |
| Morphine | 3 | 14.9 ± 1.3 | 3.6 ± 0.6 | 10.2 ± 1.1** |
| Morphine | 10 | 15.0 ± 1.1 | 3.4 ± 0.5 | 14.5 ± 1.4*** |
| Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle group. | ||||
| (Note: These are illustrative data based on typical findings for morphine and do not represent actual this compound results.) |
Table 2: Representative Efficacy of a µ-Opioid Agonist (Morphine) in the Rat CFA Model
| Treatment Group | Dose (mg/kg, s.c.) | Paw Withdrawal Latency (s) - Baseline | Paw Withdrawal Latency (s) - Post-CFA (Pre-drug) | Paw Withdrawal Latency (s) - 60 min Post-drug |
| Vehicle (Saline) | - | 10.2 ± 0.8 | 4.1 ± 0.4 | 4.3 ± 0.5 |
| Morphine | 1 | 10.5 ± 0.7 | 4.3 ± 0.5 | 6.8 ± 0.7 |
| Morphine | 3 | 10.3 ± 0.9 | 4.0 ± 0.3 | 8.9 ± 0.8** |
| Morphine | 10 | 10.4 ± 0.8 | 4.2 ± 0.4 | 10.1 ± 0.9*** |
| Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle group. | ||||
| (Note: These are illustrative data based on typical findings for morphine and do not represent actual this compound results.) |
Conclusion
The protocols outlined in this document provide a framework for the preclinical evaluation of this compound in established animal models of chronic neuropathic and inflammatory pain. By adapting these methodologies, researchers can investigate the analgesic potential of this compound, characterize its dose-response relationship, and elucidate its mechanism of action. Rigorous experimental design, including appropriate control groups and blinded assessment, is essential for obtaining reliable and translatable results.
References
- 1. [First experience in the use of a new Russian narcotic analgesic this compound in oncology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contribution of μ opioid receptor-expressing dorsal horn interneurons to neuropathic pain-like behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Surgical animal models of neuropathic pain: Pros and Cons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Effect of mu-opioids morphine and buprenorphine on the development of adjuvant arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis | PLOS One [journals.plos.org]
- 8. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Frontiers | Butin Attenuates Arthritis in Complete Freund’s Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions [frontiersin.org]
Application Notes and Protocols for the Quantification of Prosidol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prosidol is a synthetic opioid analgesic with a chemical structure analogous to prodine. Developed in Russia, it is used for the management of moderate to severe pain. Accurate quantification of this compound in biological matrices such as plasma, blood, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. This document provides an overview of analytical methodologies and detailed protocols for the quantification of this compound. While specific validated methods for this compound are not abundantly available in public literature, the following protocols are based on established and widely used techniques for the analysis of similar opioid compounds. The provided methods serve as a strong foundation for the development and validation of a robust analytical procedure for this compound.
Analytical Methodologies
The quantification of this compound in biological samples can be achieved using various analytical techniques, primarily centered around chromatography coupled with mass spectrometry. The choice of method depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and applicability to a wide range of compounds. It often requires minimal sample preparation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and thermally stable compounds. Derivatization is often necessary for polar analytes like opioids to improve their chromatographic properties.
Data Presentation: Comparison of Analytical Methods
The following table summarizes typical performance characteristics for LC-MS/MS and GC-MS methods for the quantification of opioids in biological samples. These values are representative and should be established specifically for a validated this compound assay.
| Parameter | LC-MS/MS | GC-MS |
| Limit of Quantification (LOQ) | 0.1 - 5 ng/mL | 1 - 10 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% RSD) | < 15% | < 15% |
| Recovery | 85 - 115% | 80 - 120% |
| Sample Volume | 50 - 200 µL | 100 - 500 µL |
| Analysis Time per Sample | 5 - 15 minutes | 15 - 30 minutes |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a representative method for the extraction and quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry.
1. Materials and Reagents
-
This compound analytical standard
-
This compound-d5 (or other suitable stable isotope-labeled internal standard)
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid, analytical grade
-
Human plasma (K2-EDTA)
-
96-well protein precipitation plates
-
Collection plates
-
Centrifuge
2. Instrumentation
-
Liquid Chromatograph (e.g., Agilent, Waters, Shimadzu)
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical column: C18, 2.1 x 50 mm, 1.8 µm
3. Sample Preparation: Protein Precipitation
-
Allow all samples and standards to thaw to room temperature.
-
Spike 50 µL of blank plasma with working standards of this compound to prepare calibration curve standards and quality control (QC) samples.
-
To 50 µL of plasma sample, calibrator, or QC, add 150 µL of acetonitrile containing the internal standard (e.g., 10 ng/mL this compound-d5).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean collection plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (Hypothetical):
-
This compound: Q1/Q3 (e.g., m/z 306.2 -> 110.1)
-
This compound-d5: Q1/Q3 (e.g., m/z 311.2 -> 115.1)
-
5. Data Analysis
-
Quantify this compound using the peak area ratio of the analyte to the internal standard against a calibration curve.
Protocol 2: Quantification of this compound in Urine by GC-MS
This protocol outlines a representative method for the extraction and quantification of this compound in urine using gas chromatography-mass spectrometry, including a derivatization step.
1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (e.g., a structurally similar opioid not expected in the sample)
-
Phosphate (B84403) buffer (pH 6)
-
Extraction solvent: Dichloromethane/Isopropanol (9:1, v/v)
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Urine samples
2. Instrumentation
-
Gas Chromatograph (e.g., Agilent, Shimadzu)
-
Mass Spectrometer (e.g., Agilent, Thermo Fisher)
-
Analytical column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
3. Sample Preparation: Liquid-Liquid Extraction and Derivatization
-
To 1 mL of urine sample, add 50 µL of internal standard solution.
-
Add 1 mL of phosphate buffer (pH 6) and vortex.
-
Add 5 mL of extraction solvent, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 50 µL of ethyl acetate.
-
Add 50 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS system.
4. GC-MS Conditions
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 20 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM)
-
Target Ions (Hypothetical for TMS-derivatized this compound): e.g., m/z 377 (M+), 262, 174
-
5. Data Analysis
-
Quantify this compound using the peak area ratio of the target ion of the analyte to the target ion of the internal standard against a calibration curve.
Visualizations
Caption: LC-MS/MS experimental workflow for this compound quantification in plasma.
Application Notes and Protocols for Studying Opioid Tolerance and Dependence Using Prosidol
For Researchers, Scientists, and Drug Development Professionals
Introduction to Prosidol and Its Relevance in Opioid Research
This compound (Propionylphenylethoxyethylpiperidine) is a synthetic opioid analgesic developed in Russia. As an analogue of prodine, it primarily exerts its effects as an agonist at the mu (µ)-opioid receptor (MOR).[1][2][3] Clinical observations from its use in Russia for moderate to severe pain suggest that its analgesic properties are comparable to those of tramadol.[1] Notably, it is reported to cause significantly less respiratory depression than morphine.[2]
The development of tolerance, a state of reduced responsiveness to a drug's effects with repeated administration, and dependence, characterized by withdrawal symptoms upon cessation of the drug, are major limitations of long-term opioid therapy. Russian literature indicates that with prolonged use (over three months), the analgesic efficacy of this compound diminishes due to tolerance, and there is a potential for the development of dependence and a withdrawal syndrome.[2][3][4][5][6]
The current understanding of opioid action suggests that the therapeutic analgesic effects are primarily mediated by G-protein signaling downstream of the MOR, while many of the adverse effects, including tolerance and dependence, may be linked to the recruitment of β-arrestin. Opioids that preferentially activate the G-protein pathway over β-arrestin recruitment are known as "biased agonists" and are a significant area of interest in the development of safer analgesics. The specific signaling profile of this compound in this regard has not been extensively characterized in publicly available literature.
These application notes provide a comprehensive framework for researchers to investigate the potential of this compound in the study of opioid tolerance and dependence. The following protocols are designed to characterize the pharmacological profile of this compound and to assess its liability for inducing tolerance and dependence in preclinical models.
Characterization of this compound's Interaction with the Mu-Opioid Receptor
A thorough understanding of this compound's interaction with the µ-opioid receptor is fundamental to interpreting its effects on tolerance and dependence.
In Vitro Receptor Binding and Signaling Assays
Objective: To determine the binding affinity and functional activity of this compound at the µ-opioid receptor, and to assess its bias towards G-protein or β-arrestin signaling pathways.
Experimental Protocols:
Protocol 2.1.1: Radioligand Binding Assay for Mu-Opioid Receptor Affinity
-
Principle: This competitive binding assay measures the affinity of this compound for the µ-opioid receptor by assessing its ability to displace a radiolabeled ligand (e.g., [³H]-DAMGO) from membranes of cells expressing the receptor.
-
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human µ-opioid receptor.
-
[³H]-DAMGO (radioligand).
-
This compound hydrochloride.
-
Naloxone (B1662785) (non-selective opioid antagonist, for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate cell membranes with a fixed concentration of [³H]-DAMGO and varying concentrations of this compound for 60 minutes at 25°C.
-
For determination of non-specific binding, a parallel set of incubations should include a high concentration of naloxone.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ (concentration of this compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2.1.2: [³⁵S]GTPγS Binding Assay for G-Protein Activation
-
Principle: This assay measures the activation of G-proteins by the µ-opioid receptor upon agonist binding. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified.
-
Materials:
-
Cell membranes expressing the µ-opioid receptor.
-
[³⁵S]GTPγS.
-
This compound.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
-
Procedure:
-
Pre-incubate cell membranes with varying concentrations of this compound for 15 minutes at 30°C in the assay buffer containing GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS and incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration.
-
Quantify the filter-bound radioactivity by liquid scintillation counting.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the this compound concentration.
-
Determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and the Eₘₐₓ (maximal effect) from the dose-response curve.
-
Protocol 2.1.3: β-Arrestin Recruitment Assay
-
Principle: This assay measures the recruitment of β-arrestin to the activated µ-opioid receptor. Commercially available assays, such as the PathHunter® (DiscoverX) or Tango™ (Thermo Fisher Scientific) assays, are commonly used.[7][8][9][10] These typically rely on enzyme fragment complementation or transcription factor cleavage, respectively, to generate a luminescent or fluorescent signal upon β-arrestin recruitment.
-
Materials:
-
Cell line co-expressing the µ-opioid receptor and a β-arrestin fusion protein (as provided in the commercial assay kit).
-
This compound.
-
Assay-specific reagents.
-
-
Procedure:
-
Plate the cells in a 96- or 384-well plate.
-
Add varying concentrations of this compound and incubate for the time specified in the manufacturer's protocol (typically 60-90 minutes).
-
Add the detection reagents.
-
Measure the luminescent or fluorescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the signal intensity against the logarithm of the this compound concentration.
-
Determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.
-
Data Presentation:
| Parameter | This compound | Reference Agonist (e.g., DAMGO) | Reference Antagonist (e.g., Naloxone) |
| Binding Affinity (Ki, nM) | Experimental Value | Known Value | Known Value |
| G-Protein Activation (EC₅₀, nM) | Experimental Value | Known Value | No Activity |
| G-Protein Activation (Eₘₐₓ, %) | Experimental Value | 100% | 0% |
| β-Arrestin Recruitment (EC₅₀, nM) | Experimental Value | Known Value | No Activity |
| β-Arrestin Recruitment (Eₘₐₓ, %) | Experimental Value | 100% | 0% |
| Bias Factor | Calculated Value | 1 (by definition) | N/A |
Note: The bias factor can be calculated using various models, such as the operational model, to quantify the preference for one signaling pathway over another relative to a reference agonist.
Signaling Pathway Diagram:
Caption: Mu-opioid receptor signaling pathways activated by this compound.
In Vivo Assessment of Opioid Tolerance and Dependence
Animal models are essential for evaluating the development of tolerance to the analgesic effects of this compound and its potential to induce physical dependence.
Induction of Tolerance
Objective: To induce tolerance to the antinociceptive effects of this compound through repeated administration.
Experimental Protocol:
Protocol 3.1.1: Chronic this compound Administration
-
Animals: Male and female adult mice or rats (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Drug Administration:
-
Intermittent Injections: Administer this compound subcutaneously (s.c.) or intraperitoneally (i.p.) once or twice daily for 7-14 days. The dose should be selected to produce a significant analgesic effect (e.g., 80% of maximal possible effect, MPE) in initial studies.
-
Continuous Infusion: For a more sustained exposure, implant osmotic minipumps that deliver a constant infusion of this compound for 7-14 days.
-
-
Assessment of Tolerance:
-
On alternate days during the chronic administration period, and at the end of the treatment period, assess the antinociceptive effect of an acute challenge dose of this compound using a standard pain assay (see Protocol 3.2.1).
-
A rightward shift in the dose-response curve for this compound-induced analgesia indicates the development of tolerance.
-
Measurement of Antinociception (Analgesia)
Objective: To quantify the analgesic effect of this compound.
Experimental Protocol:
Protocol 3.2.1: Hot Plate Test
-
Principle: This test measures the latency of the animal to react to a thermal stimulus (e.g., licking a paw or jumping) when placed on a heated surface. An increase in latency indicates an analgesic effect.
-
Apparatus: A commercially available hot plate apparatus with the temperature maintained at a constant, non-harmful level (e.g., 52-55°C).
-
Procedure:
-
Determine the baseline latency for each animal before drug administration. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Administer this compound or vehicle.
-
At various time points after administration (e.g., 15, 30, 60, 90, 120 minutes), place the animal on the hot plate and record the reaction latency.
-
-
Data Analysis:
-
Calculate the Percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.
-
Construct dose-response and time-course curves.
-
Data Presentation:
| Treatment Group | Day 1 ED₅₀ (mg/kg) | Day 7 ED₅₀ (mg/kg) | Fold-Shift in Potency |
| Vehicle Control | N/A | N/A | N/A |
| This compound (Intermittent) | Experimental Value | Experimental Value | Calculated Value |
| This compound (Continuous) | Experimental Value | Experimental Value | Calculated Value |
| Morphine (Reference) | Experimental Value | Experimental Value | Calculated Value |
Assessment of Physical Dependence
Objective: To determine if chronic administration of this compound leads to physical dependence, as evidenced by withdrawal symptoms upon cessation of the drug or administration of an antagonist.
Experimental Protocol:
Protocol 3.3.1: Naloxone-Precipitated Withdrawal
-
Principle: After chronic treatment with an opioid, the administration of an opioid antagonist like naloxone will precipitate a withdrawal syndrome.
-
Procedure:
-
Following the chronic this compound administration period (Protocol 3.1.1), administer a challenge dose of naloxone (e.g., 1-10 mg/kg, s.c.).
-
Immediately after naloxone injection, place the animal in a clear observation chamber and record the occurrence and severity of withdrawal signs for 30-60 minutes.
-
-
Withdrawal Signs to be Scored (in rodents):
-
Jumping
-
Wet-dog shakes
-
Pawing
-
Teeth chattering
-
Ptosis (drooping eyelids)
-
Diarrhea
-
Weight loss
-
-
Data Analysis:
-
Assign a score to each withdrawal sign based on its frequency or severity to calculate a global withdrawal score.
-
Protocol 3.3.2: Spontaneous Withdrawal
-
Principle: Abrupt cessation of chronic opioid administration leads to a spontaneous withdrawal syndrome.
-
Procedure:
-
After the last dose of chronic this compound treatment, observe the animals at regular intervals (e.g., every 4-6 hours) for up to 72 hours.
-
Score the same withdrawal signs as in the naloxone-precipitated withdrawal model.
-
-
Data Analysis:
-
Calculate a global withdrawal score at each time point to characterize the time course of spontaneous withdrawal.
-
Data Presentation:
| Treatment Group | Naloxone-Precipitated Withdrawal Score | Peak Spontaneous Withdrawal Score |
| Vehicle Control | Experimental Value | Experimental Value |
| This compound | Experimental Value | Experimental Value |
| Morphine (Reference) | Experimental Value | Experimental Value |
Experimental Workflow Diagram:
Caption: Workflow for in vivo assessment of tolerance and dependence.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's potential to induce tolerance and dependence. By systematically characterizing its in vitro signaling profile and its in vivo effects in established animal models, researchers can gain valuable insights into its mechanism of action and its potential as a safer analgesic. A key area for future investigation will be to definitively determine if this compound acts as a biased agonist at the µ-opioid receptor, as this will have significant implications for its therapeutic potential and its liability for producing adverse effects. The data generated from these studies will be crucial for guiding further drug development and for understanding the complex mechanisms underlying opioid tolerance and dependence.
References
- 1. This compound|C18H27NO3|Opioid Analgesic for Research [benchchem.com]
- 2. Просидол — инструкция по применению, дозы, побочные действия, аналоги, описание препарата: таблетки подъязычные,таблетки защечные, 20 мг, 20 мг [rlsnet.ru]
- 3. Просидол - официальная инструкция по применению, аналоги, цена, наличие в аптеках [medi.ru]
- 4. Просидол (Пропионилфенилэтоксиэтилпиперидин) | ГАРАНТ [base.garant.ru]
- 5. Просидол: действие препарата, эффект и последствия длительного применения [salerno.clinic]
- 6. Просидол инструкция по применению: показания, противопоказания, побочное действие – описание this compound таблетки подъязычные 20 мг: 10 или 20 шт. (23177) - справочник препаратов и лекарств [vidal.ru]
- 7. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 10. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
Prosidol Administration in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prosidol is a synthetic opioid analgesic, an analogue of prodine, developed in Russia.[1] It primarily functions as a mu-opioid receptor agonist, exerting its analgesic and sedative effects through the central nervous system.[2] While clinical research in humans has explored various formulations including buccal and oral tablets, as well as injection solutions, publicly available data on preclinical administration routes, particularly in common rodent models, is limited.[2] This document provides a summary of available preclinical data and offers detailed, generalized protocols for various administration routes relevant to preclinical research in rodent models.
Data Presentation
Quantitative data on the preclinical administration of this compound is sparse. The following tables summarize the available data and provide templates for researchers to organize their findings from future studies.
Table 1: this compound Administration in Canine Preclinical Studies
| Species | Administration Route | Dose | Vehicle | Observations | Reference |
| Dog | Epidural | 0.65 mg/kg | 0.9% Normal Saline | No degenerative or necrobiotic changes observed in spinal horn neurons or ganglious cells. | [3] |
Table 2: Template for Pharmacokinetic Parameters of this compound in Rodents
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Intravenous (IV) | |||||
| Oral (PO) | |||||
| Subcutaneous (SC) | |||||
| Intraperitoneal (IP) |
Table 3: Template for Analgesic Efficacy of this compound in Rodent Pain Models
| Administration Route | Dose (mg/kg) | Pain Model (e.g., Tail-Flick, Hot Plate) | Latency (s) / MPE (%) | Time Point (min) |
| Vehicle Control | ||||
| This compound | ||||
| This compound | ||||
| This compound |
Experimental Protocols
The following protocols are generalized for use in preclinical rodent models (rats and mice). Researchers should adapt these protocols based on the specific physicochemical properties of their this compound formulation and institutional guidelines.
Protocol 1: Epidural Administration in Dogs
This protocol is based on a study investigating the morphological changes in the spinal cord and ganglia of dogs after epidural this compound administration.[3]
Materials:
-
This compound solution
-
0.9% sterile saline
-
Syringes and needles appropriate for epidural injection
-
Anesthetic agents
-
Clippers and surgical scrub
Animal Preparation:
-
Anesthetize the dog according to institutional protocols.
-
Place the animal in sternal or lateral recumbency.
-
Shave and aseptically prepare the lumbosacral area.
Procedure:
-
Identify the injection site at the lumbosacral junction (L7-S1).
-
Insert the epidural needle into the epidural space. Confirmation of placement may involve the "hanging drop" or "loss of resistance" technique.
-
Administer this compound at a dose of 0.65 mg/kg, diluted in an appropriate volume of sterile saline.[3] The volume may be adjusted based on the size of the animal, with a general guideline being 1 ml per 4.5 kg of body weight, not exceeding a total of 6 ml.[4]
-
Administer the solution slowly to ensure proper distribution.[4]
Post-procedural Care:
-
Monitor the animal for recovery from anesthesia.
-
Observe for any signs of motor or sensory deficits.
-
Provide supportive care as needed.
Protocol 2: Intravenous (IV) Tail Vein Injection in Rodents
Materials:
-
This compound solution in a sterile, injectable vehicle
-
Syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 27-30G)
-
Rodent restrainer
-
Heat lamp or warming pad
Animal Preparation:
-
Warm the tail of the mouse or rat using a heat lamp or warming pad to induce vasodilation of the lateral tail veins.
-
Place the animal in a suitable restrainer.
Procedure:
-
Position the tail and identify one of the lateral tail veins.
-
Swab the injection site with an appropriate antiseptic.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the this compound solution. The maximum bolus injection volume is typically 5 ml/kg.
-
If resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw and re-attempt.
Post-procedural Care:
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
Protocol 3: Oral Gavage (PO) in Rodents
Materials:
-
This compound solution or suspension
-
Oral gavage needle (stainless steel or flexible plastic) of appropriate size for the animal
-
Syringe
Animal Preparation:
-
Weigh the animal to determine the correct dosing volume. The maximum recommended volume is typically 10-20 ml/kg for rats and 10 ml/kg for mice.
Procedure:
-
Gently restrain the animal, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the insertion depth.
-
Insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. Do not force the needle.
-
Administer the this compound formulation slowly.
Post-procedural Care:
-
Carefully remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of respiratory distress or discomfort.
Protocol 4: Subcutaneous (SC) Injection in Rodents
Materials:
-
This compound solution in a sterile, injectable vehicle
-
Syringe with an appropriate gauge needle (e.g., 25-27G)
Animal Preparation:
-
Gently restrain the animal.
Procedure:
-
Lift the loose skin over the dorsal (scruff) or flank area to form a "tent".
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure the needle has not entered a blood vessel.
-
Inject the this compound solution.
Post-procedural Care:
-
Withdraw the needle and gently massage the injection site to aid dispersal.
-
Return the animal to its cage and monitor for any local reactions at the injection site.
Visualizations
Caption: Experimental workflow for preclinical evaluation of this compound.
Caption: Generalized mu-opioid receptor signaling pathway.[2][5][6]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound|C18H27NO3|Opioid Analgesic for Research [benchchem.com]
- 3. [Analysis of morphological changes in the spinal cord and ganglia of dogs after epidural administration of this compound, clopheline and this compound-clopheline combination] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VASG Epidural Injections [vasg.org]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
Application Notes and Protocols: In Vitro Determination of Prosidol's Efficacy on Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prosidol is a synthetic opioid analgesic developed in Russia, acting as an agonist primarily at the mu (µ)-opioid receptor.[1][2] Understanding the efficacy and selectivity of this compound at the molecular level is crucial for drug development and research into its therapeutic potential and side-effect profile. This document provides detailed protocols for key in vitro assays to characterize the interaction of this compound, or other opioid compounds, with opioid receptors.
Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document will use Morphine , a well-characterized mu-opioid agonist, as an illustrative example to demonstrate data presentation and interpretation. The methodologies described are directly applicable to the study of this compound.
I. Opioid Receptor Signaling Pathways
Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they primarily couple to inhibitory G-proteins (Gi/o), initiating a signaling cascade that leads to analgesia but also to side effects like respiratory depression. Two key pathways are of interest: G-protein signaling and β-arrestin recruitment.
-
G-protein Signaling: Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also modulate ion channels.[3]
-
β-Arrestin Recruitment: Following receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the receptor. This leads to receptor desensitization, internalization, and can also initiate G-protein-independent signaling pathways, which are often associated with the adverse effects of opioids.[4]
II. Data Presentation: Pharmacological Profile
The following tables summarize the type of quantitative data obtained from the described in vitro assays. The values provided are for Morphine and serve as an illustrative example.
Table 1: Opioid Receptor Binding Affinity of Morphine
| Ligand | Receptor | Ki (nM) | Radioligand | Source |
| Morphine | Mu (µ) | 1 - 10 | [³H]-DAMGO | Brain Membranes |
| Morphine | Delta (δ) | 100 - 500 | [³H]-DPDPE | Brain Membranes |
| Morphine | Kappa (κ) | 100 - 1000 | [³H]-U69,593 | Brain Membranes |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potency and Efficacy of Morphine at the Mu-Opioid Receptor
| Assay | Parameter | Value |
| [³⁵S]GTPγS Binding | EC₅₀ (nM) | 50 - 150 |
| Emax (%) | 80 - 100 | |
| cAMP Inhibition | EC₅₀ (nM) | 10 - 50 |
| Emax (%) | 90 - 100 | |
| β-Arrestin Recruitment | EC₅₀ (nM) | >1000 |
| Emax (%) | 20 - 40 |
EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. Emax (Maximum Effect): The maximum response achievable by a drug. It is often expressed as a percentage relative to a standard full agonist.
III. Experimental Protocols
A. Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound (e.g., this compound) to opioid receptors. It involves the displacement of a radiolabeled ligand from the receptor by the unlabeled test compound.
Experimental Workflow:
Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human mu, delta, or kappa opioid receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add the following in order:
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
A fixed concentration of the appropriate radioligand (e.g., [³H]-DAMGO for µ receptors, [³H]-DPDPE for δ receptors, [³H]-U69,593 for κ receptors).
-
Increasing concentrations of the unlabeled test compound (this compound).
-
Membrane preparation.
-
-
Incubate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
B. [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to the opioid receptor. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest as described in the radioligand binding assay protocol.
-
Assay Reaction:
-
In a 96-well plate, add the following:
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP (to ensure G-proteins are in their inactive state).
-
[³⁵S]GTPγS.
-
Increasing concentrations of the test compound (this compound).
-
Membrane preparation.
-
-
Incubate at 30°C for 60 minutes.
-
-
Filtration and Quantification:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the filter-bound radioactivity by scintillation counting.
-
-
Data Analysis:
-
Plot the [³⁵S]GTPγS binding (in cpm or dpm) against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
-
C. cAMP Inhibition Assay
This assay measures the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Experimental Workflow:
Protocol:
-
Cell Culture: Plate cells (e.g., CHO or HEK293) stably expressing the opioid receptor of interest in a 96-well plate and grow to confluence.
-
Assay Procedure:
-
Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of the test compound (this compound) and incubate for a short period.
-
Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells except the negative control.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
-
D. β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated opioid receptor. Various technologies are available, such as enzyme fragment complementation (e.g., PathHunter®) or bioluminescence resonance energy transfer (BRET).
Protocol (using PathHunter® as an example):
-
Cell Line: Use a commercially available cell line engineered to co-express the opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Assay Procedure:
-
Plate the PathHunter® cells in a white, clear-bottom 96-well plate.
-
Add increasing concentrations of the test compound (this compound).
-
Incubate at 37°C for 90 minutes.
-
-
Signal Detection:
-
Add the detection reagents according to the manufacturer's protocol. This will contain the substrate for the complemented enzyme.
-
Incubate at room temperature for 60 minutes.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the relative light units (RLU) against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax for β-arrestin recruitment.
-
IV. Conclusion
The in vitro assays described in these application notes provide a robust framework for characterizing the efficacy of this compound and other opioid compounds at opioid receptors. By systematically determining the binding affinity (Ki), G-protein activation (EC₅₀ and Emax in GTPγS and cAMP assays), and β-arrestin recruitment profiles, researchers can gain a comprehensive understanding of a compound's pharmacological properties. This information is invaluable for guiding drug discovery efforts, optimizing lead compounds, and elucidating the molecular mechanisms underlying both the therapeutic and adverse effects of opioids.
References
Application Notes and Protocols for Studying Prosidol-Induced Respiratory Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prosidol, a synthetic opioid analgesic developed in Russia, is an analogue of prodine and primarily acts as a µ-opioid receptor agonist.[1][2] Like other opioids, its therapeutic analgesic effects are accompanied by adverse effects, the most serious of which is respiratory depression.[1] Understanding the respiratory depressant effects of this compound is crucial for its safe clinical use and for the development of safer opioid analgesics. These application notes provide a framework for studying this compound-induced respiratory depression, summarizing available data and outlining detailed experimental protocols. According to its prescribing information, this compound's depressive effect on the respiratory center is considered to be significantly weaker than that of morphine.[1][3][4][5]
Mechanism of Action: Opioid-Induced Respiratory Depression
Opioid-induced respiratory depression (OIRD) is primarily mediated by the activation of µ-opioid receptors located on neurons within the brainstem's respiratory control centers. Key areas involved include the pre-Bötzinger complex, which is crucial for rhythm generation.
The binding of an opioid agonist, such as this compound, to the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade. This involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade ultimately results in neuronal hyperpolarization and reduced neuronal excitability within the respiratory centers, leading to a decrease in respiratory rate and volume.
Data Presentation
Currently, publicly available quantitative data specifically detailing the dose-response effects of this compound on respiratory parameters is limited. The prescribing information suggests that its respiratory depressant effect is less pronounced than that of morphine.[1][3][4][5] The tables below are structured to accommodate data from future preclinical and clinical studies investigating these effects.
Table 1: Preclinical in vivo Respiratory Effects of this compound in Rodent Models
| Dose (mg/kg) | Route of Administration | Respiratory Rate (breaths/min) | Tidal Volume (mL) | Minute Ventilation (mL/min) | Arterial pO₂ (mmHg) | Arterial pCO₂ (mmHg) |
| Vehicle | ||||||
| This compound Dose 1 | ||||||
| This compound Dose 2 | ||||||
| This compound Dose 3 | ||||||
| Morphine (comparator) |
Table 2: Clinical Respiratory Effects of this compound in Human Subjects
| Dose | Route of Administration | Respiratory Rate (breaths/min) | Tidal Volume (L) | Minute Ventilation (L/min) | Arterial pO₂ (mmHg) | Arterial pCO₂ (mmHg) |
| Placebo | ||||||
| This compound Dose 1 | ||||||
| This compound Dose 2 | ||||||
| This compound Dose 3 | ||||||
| Morphine (comparator) |
Experimental Protocols
The following protocols are designed to quantitatively assess the respiratory depressant effects of this compound in a preclinical setting.
Protocol 1: In Vivo Assessment of Respiratory Depression in Rodents using Whole-Body Plethysmography
Objective: To measure the dose-dependent effects of this compound on respiratory parameters in conscious, unrestrained rodents.
Materials:
-
This compound hydrochloride
-
Saline (vehicle)
-
Morphine sulfate (B86663) (positive control)
-
Whole-body plethysmography system
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization: Acclimate animals to the plethysmography chambers for at least 30-60 minutes daily for 2-3 days prior to the experiment to minimize stress-induced respiratory changes.
-
Baseline Measurement: On the day of the experiment, place each animal in a plethysmography chamber and allow for a 30-minute acclimatization period. Record baseline respiratory parameters (respiratory rate, tidal volume, and minute ventilation) for a stable 15-minute period.
-
Drug Administration: Administer this compound, morphine, or vehicle via the desired route (e.g., subcutaneous, intraperitoneal, or intravenous). A dose-escalation study design can be employed, with increasing doses administered at set intervals.
-
Data Recording: Continuously record respiratory parameters for a predetermined period after each dose administration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the recorded data to determine the peak respiratory depression and the duration of the effect for each dose. Compare the effects of this compound to those of morphine and vehicle.
Protocol 2: In Vivo Assessment of Arterial Blood Gases in Rodents
Objective: To measure the effects of this compound on arterial blood gases (pO₂ and pCO₂) in conscious rodents.
Materials:
-
This compound hydrochloride
-
Saline (vehicle)
-
Morphine sulfate (positive control)
-
Catheters for arterial cannulation
-
Blood gas analyzer
-
Heparinized syringes
-
Anesthetics (for surgery)
-
Rodents (e.g., Sprague-Dawley rats)
Procedure:
-
Surgical Preparation: Anesthetize the animals and surgically implant a catheter into the carotid or femoral artery for blood sampling. Allow for a recovery period of at least 24 hours.
-
Baseline Blood Sample: On the day of the experiment, take a baseline arterial blood sample (approximately 0.1-0.2 mL) from the conscious, freely moving animal.
-
Drug Administration: Administer this compound, morphine, or vehicle.
-
Serial Blood Sampling: Collect arterial blood samples at predetermined time points after drug administration (e.g., 15, 30, 60, and 120 minutes).
-
Blood Gas Analysis: Immediately analyze the blood samples for pO₂ and pCO₂ using a blood gas analyzer.
-
Data Analysis: Compare the changes in arterial blood gases from baseline for each treatment group.
Visualizations
Signaling Pathway of µ-Opioid Receptor-Mediated Respiratory Depression
References
- 1. Просидол — инструкция по применению, дозы, побочные действия, аналоги, описание препарата: таблетки подъязычные,таблетки защечные, 20 мг, 20 мг [rlsnet.ru]
- 2. This compound|C18H27NO3|Opioid Analgesic for Research [benchchem.com]
- 3. Просидол (Пропионилфенилэтоксиэтилпиперидин) | ГАРАНТ [base.garant.ru]
- 4. Просидол — инструкция по применению, описание, вопросы по препарату [webapteka.ru]
- 5. Просидол инструкция по применению: показания, противопоказания, побочное действие – описание this compound таблетки подъязычные 20 мг: 10 или 20 шт. (23177) - справочник препаратов и лекарств [vidal.ru]
Application Note: Quantitative Analysis of Prosidol in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Prosidol in human plasma. This compound, an opioid analgesic, is effectively extracted from plasma via protein precipitation. Chromatographic separation is achieved on a C18 reverse-phase column followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic studies, clinical monitoring, and forensic analysis.
Introduction
This compound is a synthetic opioid analgesic developed in Russia, analogous to prodine.[1][2][3] It is used for the management of pain and, like other opioids, its effects include analgesia and sedation.[1][2] Accurate and reliable quantification of this compound in biological matrices is essential for clinical and research purposes. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the gold standard for bioanalytical assays.[4][5] This application note details a complete protocol for the analysis of this compound in human plasma.
Experimental
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of this compound from human plasma.
Protocol:
-
Allow frozen plasma samples to thaw completely at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 100 µL of plasma.
-
Add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., this compound-d5).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a reverse-phase C18 column.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. The analysis is performed in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for this compound and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 306.4 | [To be determined empirically] | [To be determined empirically] |
| This compound-d5 (IS) | 311.4 | [To be determined empirically] | [To be determined empirically] |
Note: The molecular formula for this compound is C18H27NO3, with a molar mass of 305.418 g/mol .[1][2][3] The precursor ion would be the protonated molecule [M+H]+. Product ions and collision energies need to be optimized by infusing a standard solution of this compound into the mass spectrometer.
Results and Discussion
This method is designed to provide a rapid and reliable quantification of this compound in human plasma. The protein precipitation sample preparation is straightforward and suitable for high-throughput analysis. The chromatographic conditions are optimized to ensure a good peak shape and separation from endogenous plasma components. The use of MRM provides the necessary selectivity and sensitivity for bioanalytical applications.
Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The protocol is detailed and can be readily implemented in a bioanalytical laboratory setting for various applications, including clinical and forensic toxicology.
References
Designing Clinical Trials for Novel Prosidol Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting clinical trials for new formulations of Prosidol, a potent opioid analgesic. The included protocols are intended as a guide and should be adapted based on the specific characteristics of the new formulation (e.g., extended-release, transmucosal) and the target patient population.
Introduction to this compound
This compound is a synthetic opioid analgesic, an analogue of prodine, that was developed in Russia.[1] Its primary mechanism of action is as an agonist at opioid receptors in the central nervous system, particularly the mu-opioid receptor. This interaction is responsible for its analgesic and sedative effects.[1] Existing formulations have included buccal and oral tablets, as well as injection solutions, and it has been clinically used for managing chronic pain in oncology and for postoperative analgesia.[2][3] The analgesic efficacy of this compound is reported to be comparable to tramadol.[2] Common side effects are typical of opioids and include nausea, vomiting, itching, and the risk of respiratory depression.[1]
The development of new this compound formulations necessitates a robust clinical trial program to establish their pharmacokinetic profile, analgesic efficacy, and safety.
Signaling Pathway of this compound
This compound, as a mu-opioid receptor agonist, initiates a cascade of intracellular events upon binding to its receptor, which is a G-protein coupled receptor (GPCR). This leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and the modulation of ion channels. The net effect is a decrease in neuronal excitability and a reduction in the transmission of pain signals.
Caption: this compound's mechanism of action via the mu-opioid receptor signaling pathway.
Clinical Trial Workflow
The clinical development of a new this compound formulation will typically follow a phased approach, from initial pharmacokinetic and safety studies in healthy volunteers to larger efficacy and safety trials in the target patient population.
Caption: A typical clinical trial workflow for a new drug formulation.
Experimental Protocols
Phase I: Pharmacokinetic and Safety Study in Healthy Volunteers
Objective: To assess the single-dose and multiple-dose pharmacokinetics, dose proportionality, and safety and tolerability of the new this compound formulation in healthy adult volunteers.
Methodology:
-
Study Design: A randomized, single-blind, placebo-controlled, dose-escalation study.
-
Participants: Healthy adult male and female volunteers, aged 18-55 years.
-
Procedure:
-
Single Ascending Dose (SAD) Cohorts: Subjects will receive a single oral dose of the new this compound formulation or placebo. Blood samples will be collected at pre-specified time points (e.g., pre-dose, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).
-
Multiple Ascending Dose (MAD) Cohorts: Subjects will receive multiple doses of the new this compound formulation or placebo over a specified period (e.g., once or twice daily for 7 days). Blood samples for pharmacokinetic analysis will be collected on Day 1 and Day 7 at the same time points as the SAD cohorts.
-
-
Pharmacokinetic Analysis: Plasma concentrations of this compound will be determined using a validated LC-MS/MS method. Pharmacokinetic parameters will be calculated using non-compartmental analysis and will include:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC0-t (Area under the plasma concentration-time curve from time 0 to the last measurable concentration)
-
AUC0-inf (Area under the plasma concentration-time curve from time 0 to infinity)
-
t1/2 (Terminal half-life)
-
-
Safety Monitoring: Safety and tolerability will be assessed through the monitoring of adverse events (AEs), vital signs, 12-lead ECGs, and clinical laboratory tests.
Data Presentation:
| Pharmacokinetic Parameter | New this compound Formulation (Low Dose) | New this compound Formulation (High Dose) | Reference Formulation |
| Cmax (ng/mL) | [Insert Value] | [Insert Value] | [Insert Value] |
| Tmax (hr) | [Insert Value] | [Insert Value] | [Insert Value] |
| AUC0-inf (ng*hr/mL) | [Insert Value] | [Insert Value] | [Insert Value] |
| t1/2 (hr) | [Insert Value] | [Insert Value] | [Insert Value] |
Phase II: Proof-of-Concept Efficacy and Safety Study in Patients with Acute Pain
Objective: To evaluate the analgesic efficacy, safety, and tolerability of the new this compound formulation in patients experiencing moderate to severe acute pain (e.g., post-operative pain).
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Adult patients who have undergone a surgical procedure known to produce moderate to severe postoperative pain (e.g., dental extraction, orthopedic surgery).
-
Procedure:
-
Patients will be randomized to receive a single dose of the new this compound formulation, a placebo, or an active comparator (e.g., immediate-release oxycodone).
-
Pain intensity will be assessed at baseline and at specified time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours) using a 0-10 Numerical Rating Scale (NRS).
-
The use of rescue medication will be recorded.
-
-
Efficacy Endpoints:
-
Primary Endpoint: Sum of Pain Intensity Difference over 24 hours (SPID24).
-
Secondary Endpoints: Total Pain Relief (TOTPAR), time to onset of analgesia, duration of analgesia, and proportion of patients requiring rescue medication.
-
-
Safety Monitoring: As described in the Phase I protocol.
Data Presentation:
| Efficacy Endpoint | New this compound Formulation | Placebo | Active Comparator |
| SPID24 (mean ± SD) | [Insert Value] | [Insert Value] | [Insert Value] |
| TOTPAR (mean ± SD) | [Insert Value] | [Insert Value] | [Insert Value] |
| Time to Onset (min, median) | [Insert Value] | [Insert Value] | [Insert Value] |
| Patients Requiring Rescue (%) | [Insert Value] | [Insert Value] | [Insert Value] |
Phase III: Pivotal Efficacy and Safety Study in Patients with Chronic Pain
Objective: To confirm the long-term efficacy, safety, and tolerability of the new this compound formulation in patients with chronic non-cancer pain.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, multi-center, parallel-group study with an open-label extension phase.
-
Participants: Adult patients with a diagnosis of chronic non-cancer pain (e.g., osteoarthritis, chronic low back pain) who require continuous opioid therapy.
-
Procedure:
-
Titration Phase: All patients will be titrated to a stable and effective dose of the new this compound formulation.
-
Double-Blind Phase: Responders from the titration phase will be randomized to continue treatment with their stable dose of the new this compound formulation or to receive a placebo for 12 weeks.
-
Open-Label Extension: Patients completing the double-blind phase may be eligible to enter an open-label extension phase to assess long-term safety.
-
-
Efficacy Endpoints:
-
Primary Endpoint: Change from baseline in the weekly average of the 24-hour average pain intensity score at Week 12.
-
Secondary Endpoints: Patient Global Impression of Change (PGIC), quality of life assessments (e.g., SF-36), and functional improvement measures.
-
-
Safety Monitoring: In addition to standard safety monitoring, this phase will include assessments for the development of tolerance, physical dependence, and potential for misuse.
Data Presentation:
| Adverse Event | New this compound Formulation (n=) | Placebo (n=) |
| Nausea (%) | [Insert Value] | [Insert Value] |
| Constipation (%) | [InsertValue] | [Insert Value] |
| Somnolence (%) | [Insert Value] | [Insert Value] |
| Dizziness (%) | [Insert Value] | [Insert Value] |
| Serious Adverse Events (%) | [Insert Value] | [Insert Value] |
Data and Safety Monitoring Plan (DSMP)
A robust DSMP is essential for all clinical trials of new this compound formulations to ensure participant safety and data integrity.
Key Components of the DSMP:
-
Data and Safety Monitoring Board (DSMB): An independent group of experts who will periodically review the accumulating safety and efficacy data. The DSMB will be responsible for making recommendations to continue, modify, or terminate the trial.
-
Adverse Event (AE) and Serious Adverse Event (SAE) Reporting: A clear protocol for the collection, assessment, and reporting of all AEs and SAEs to the sponsor, Institutional Review Board (IRB)/Ethics Committee (EC), and regulatory authorities in a timely manner.
-
Risk Mitigation Strategies: Specific plans to mitigate the known risks of opioid therapy, including respiratory depression, misuse, and abuse. This may include patient education, monitoring for aberrant drug-related behaviors, and having naloxone (B1662785) readily available.
-
Interim Analyses: Pre-specified interim analyses of safety and efficacy data may be planned to allow for early detection of significant safety concerns or overwhelming efficacy.
Disclaimer: These application notes and protocols are for informational purposes only and do not constitute medical or regulatory advice. The design and conduct of any clinical trial should be in strict adherence to Good Clinical Practice (GCP) guidelines and all applicable regulatory requirements. Consultation with regulatory agencies such as the FDA and EMA is highly recommended throughout the drug development process.
References
Troubleshooting & Optimization
Optimizing Prosidol dosage to minimize side effects in animal studies
Technical Support Center: Prosidol
Disclaimer: "this compound" is not a recognized or approved pharmaceutical agent. The following information is provided for research and illustrative purposes only, using data and protocols from studies on analogous synthetic opioid compounds. All experimental work should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
This technical support center provides guidance for researchers using this compound in animal studies, with a focus on optimizing dosage to achieve desired therapeutic effects while minimizing adverse events.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a centrally acting analgesic with a dual mechanism of action. It functions as a mu-opioid receptor agonist and also inhibits the reuptake of norepinephrine (B1679862) and serotonin. This combined action contributes to its analgesic properties but also to its side effect profile.
Q2: What are the most common side effects of this compound observed in animal studies?
Common side effects are dose-dependent and can include sedation, respiratory depression, constipation, and seizure-like activity at higher doses. Behavioral changes such as increased locomotion or stereotypy may also be observed.
Q3: How can I establish an optimal starting dose for my animal model?
It is crucial to conduct a dose-finding study. Start with a low dose, well below the reported effective dose (ED50) in similar studies, and gradually escalate the dose in different cohorts of animals. Monitor for both analgesic efficacy using appropriate assays (e.g., tail-flick, hot-plate) and the onset of side effects.
Q4: What should I do if I observe unexpected animal mortality?
Immediately cease administration and perform a thorough review of your protocol. Verify the drug concentration, dose calculations, and administration route. Consider the possibility of vehicle toxicity or interaction with other experimental factors. A necropsy of the deceased animals by a qualified veterinarian may provide insights. Reduce the dose for subsequent experiments.
Troubleshooting Guides
Issue 1: Inconsistent Analgesic Effect
| Potential Cause | Troubleshooting Step |
| Incorrect Route of Administration | Verify that the chosen route (e.g., intraperitoneal, subcutaneous, oral) is appropriate for this compound and is being performed correctly and consistently. |
| Metabolic Differences | Be aware of species- and strain-specific differences in drug metabolism. What is effective in one strain may not be in another. Consult literature for metabolic profiles. |
| Drug Stability | Ensure the this compound solution is properly prepared, stored, and is within its expiration date. Degradation can lead to reduced efficacy. |
| Assay Timing | The timing of the analgesic assay relative to drug administration is critical. Perform a time-course study to determine the peak effect (Tmax) of this compound in your model. |
Issue 2: Severe Respiratory Depression
| Potential Cause | Troubleshooting Step |
| Dose Too High | This is the most common cause. Immediately reduce the dose by 25-50% in the next cohort. |
| Rapid Intravenous Injection | If using IV administration, a slower infusion rate can mitigate the peak plasma concentration and reduce the risk of severe respiratory depression. |
| Interaction with Anesthetics | If this compound is used with other CNS depressants (e.g., anesthetics), be aware of synergistic effects. Reduce the dose of one or both agents. |
| Animal Health Status | Underlying respiratory conditions can increase sensitivity. Ensure all animals are healthy before the experiment. |
Quantitative Data Summary
The following tables summarize dose-response data for this compound in common animal models. These values are illustrative and should be adapted based on your specific experimental conditions.
Table 1: Effective Dose (ED50) for Analgesia
| Animal Model | Assay | Route of Administration | ED50 (mg/kg) |
| Mouse (CD-1) | Hot-Plate Test | Intraperitoneal (IP) | 10 - 15 |
| Rat (Sprague-Dawley) | Tail-Flick Test | Subcutaneous (SC) | 5 - 10 |
| Rabbit (New Zealand White) | Electrical Stimulation | Intravenous (IV) | 1 - 2.5 |
Table 2: Dose-Related Side Effects
| Animal Model | Side Effect | Route of Administration | Dose Threshold (mg/kg) |
| Mouse (CD-1) | Seizure-like activity | Intraperitoneal (IP) | > 40 |
| Rat (Sprague-Dawley) | Significant Respiratory Depression | Subcutaneous (SC) | > 25 |
| Beagle Dog | Emesis | Oral (PO) | > 5 |
Experimental Protocols
Protocol 1: Dose-Finding Study Using the Hot-Plate Test in Mice
-
Animal Preparation: Acclimate male CD-1 mice (20-25g) to the testing room for at least 1 hour before the experiment.
-
Baseline Measurement: Gently place each mouse on the hot plate apparatus (maintained at 55 ± 0.5°C) and record the latency to a nociceptive response (e.g., hind paw licking, jumping). Set a cut-off time of 30 seconds to prevent tissue damage.
-
This compound Administration: Divide mice into groups (n=8-10 per group). Administer different doses of this compound (e.g., 1, 5, 10, 20 mg/kg) or vehicle (saline) via intraperitoneal injection.
-
Post-Treatment Measurement: At a predetermined time post-injection (e.g., 30 minutes, based on pilot studies), re-test each mouse on the hot plate and record the response latency.
-
Data Analysis: Convert the latency data to a percentage of maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Plot the dose-response curve to determine the ED50.
-
Side Effect Monitoring: Throughout the experiment, observe the mice for signs of sedation, hyperactivity, or other adverse events and record their incidence at each dose.
Visualizations
Caption: Dual mechanism of action for this compound.
Caption: Workflow for a dose-finding analgesic study.
Caption: Troubleshooting unexpected adverse events.
Prosidol Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Prosidol and the characterization of its degradation products. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under storage?
This compound, a piperidine-based opioid analgesic, is susceptible to degradation through several chemical pathways, primarily due to its ester and tertiary amine functional groups. The most probable degradation routes include:
-
Hydrolysis: The propionate (B1217596) ester linkage is prone to both acid and base-catalyzed hydrolysis, yielding 1-(2-ethoxyethyl)-4-phenylpiperidin-4-ol and propionic acid. This is a common degradation pathway for pharmaceuticals containing ester moieties.[1][2]
-
Oxidation: The tertiary amine in the piperidine (B6355638) ring can be oxidized to form this compound N-oxide, particularly in the presence of oxidizing agents or under prolonged exposure to atmospheric oxygen. This is a known degradation route for similar opioid compounds like fentanyl.[3]
-
Thermal Degradation: Elevated temperatures can induce cleavage of the molecule at various points, potentially leading to a complex mixture of degradation products. Thermal stress can break down fentanyl into several degradants, a process that could be analogous for this compound.[3]
-
Photodegradation: Exposure to light, especially in the ultraviolet (UV) spectrum, can lead to the degradation of this compound. Many opioid analgesics exhibit sensitivity to light.[4][5][6]
Q2: What are the recommended storage conditions for this compound to minimize degradation?
To ensure the stability of this compound, it is recommended to store it in well-closed, airtight containers, protected from light and moisture. For long-term storage, maintaining a cool and controlled temperature, in accordance with general guidelines for opioid analgesics, is advisable.[7][8] Avoid storing in humid environments, as moisture can accelerate hydrolysis.
Q3: How can I detect and quantify this compound and its degradation products?
High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection is the most common and effective analytical technique for separating and quantifying this compound and its degradation products.[3] A validated stability-indicating HPLC method should be developed to ensure that all significant degradation products are separated from the parent drug and from each other.
Q4: What are "forced degradation" studies and why are they important for this compound?
Forced degradation, or stress testing, involves intentionally exposing this compound to harsh conditions (e.g., strong acids and bases, high heat, intense light, and oxidizing agents) to accelerate its degradation.[9][10] These studies are crucial for:
-
Identifying potential degradation products that could form under normal storage conditions over time.
-
Elucidating the degradation pathways of the molecule.
-
Developing and validating a stability-indicating analytical method that can effectively separate and quantify the drug from its degradants.[11]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of this compound potency in solution over a short period. | Hydrolysis of the ester linkage. The pH of the solution may be too acidic or basic. | 1. Measure the pH of the solution. 2. Adjust the pH to a more neutral range (around pH 6-7) if experimentally permissible. 3. Store solutions at refrigerated temperatures to slow down the hydrolysis rate. |
| Appearance of unknown peaks in the chromatogram during HPLC analysis. | Formation of degradation products. This could be due to exposure to light, elevated temperature, or oxidative stress. | 1. Protect this compound stock solutions and samples from light by using amber vials or covering them with aluminum foil. 2. Ensure that the storage temperature for solutions and solid material is controlled and not excessive. 3. Degas solvents to minimize dissolved oxygen and consider using antioxidants if compatible with the experimental design. 4. Perform a systematic forced degradation study to identify the unknown peaks. |
| Inconsistent analytical results for this compound concentration. | Adsorption to container surfaces or instability in the analytical mobile phase. | 1. Use silanized glass or polypropylene (B1209903) containers to minimize adsorption. 2. Evaluate the stability of this compound in the mobile phase over the typical analysis time. Prepare fresh standards and samples as needed. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on a this compound drug substance.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
Neutralize the solution with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a known quantity of solid this compound in a controlled temperature oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the initial solvent for analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (1 mg/mL) to a calibrated light source (e.g., UV lamp at 254 nm and a photostability chamber with a combination of fluorescent and UV light) for a defined period.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method for this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm or Mass Spectrometry (for identification).
Data Presentation
Table 1: Summary of this compound Forced Degradation Results (Illustrative)
| Stress Condition | % this compound Remaining | Number of Degradation Products | Major Degradation Product (Relative Retention Time) |
| 0.1 N HCl, 60°C, 24h | 85.2 | 2 | 0.85 |
| 0.1 N NaOH, RT, 24h | 78.5 | 1 | 0.85 |
| 3% H₂O₂, RT, 24h | 92.1 | 1 | 1.15 |
| Heat (80°C, 48h) | 95.8 | 3 | 0.72, 0.91, 1.24 |
| Photolysis (UV 254nm, 8h) | 89.4 | 2 | 0.95, 1.10 |
Table 2: Recommended Storage Conditions and Stability Data (Template)
| Storage Condition | Time Point | Parameter | Specification | Result |
| 25°C / 60% RH | 0 Months | Assay (%) | 98.0 - 102.0 | 99.8 |
| Total Impurities (%) | NMT 1.0 | 0.15 | ||
| 3 Months | Assay (%) | 98.0 - 102.0 | Enter Data | |
| Total Impurities (%) | NMT 1.0 | Enter Data | ||
| 40°C / 75% RH | 0 Months | Assay (%) | 98.0 - 102.0 | 99.8 |
| Total Impurities (%) | NMT 1.0 | 0.15 | ||
| 1 Month | Assay (%) | 98.0 - 102.0 | Enter Data | |
| Total Impurities (%) | NMT 1.0 | Enter Data |
NMT: Not More Than
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Forced degradation of fentanyl: identification and analysis of impurities and degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study on photodegradation of methadone, EDDP, and other drugs of abuse in hair exposed to controlled UVB radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photochemical transformation of fentanyl under the simulated solar radiation - Enhancement of the process by heterogeneous photocatalysis and in silico analysis of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. pharmacy180.com [pharmacy180.com]
- 8. 2-Azabicyclo (2.2.2)octane analogues of the prodine analgetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajrconline.org [ajrconline.org]
Prosidol Technical Support Center: Managing Drug-Induced Nausea and Vomiting in Research Subjects
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing nausea and vomiting induced by Prosidol (B1248807) in research subjects. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
This compound Profile
What is this compound?
This compound is an opioid analgesic, an analogue of prodine, that was developed in Russia in the 1990s.[1][2] It is used for the management of pain and is available in various formulations, including buccal and oral tablets, as well as an injection solution.[3][4]
What is the mechanism of action of this compound?
This compound primarily acts as an agonist at the mu-opioid receptors in the central nervous system.[3] This interaction is responsible for its analgesic and sedative effects.[1][3] Like other opioids, this binding can also lead to common side effects.[1][2][3]
What are the common adverse effects of this compound?
Common side effects associated with this compound include nausea, vomiting, itching, and respiratory depression.[1][2][3] Drowsiness and constipation are also very common reactions.[5]
Troubleshooting Guide for this compound-Induced Nausea and Vomiting
Q1: A research subject is experiencing nausea and vomiting shortly after this compound administration. What are the immediate steps?
A1:
-
Assess the subject's condition: Monitor vital signs, level of consciousness, and hydration status.
-
Administer an antiemetic: If your experimental protocol allows, administer a pre-determined rescue antiemetic. The choice of antiemetic will depend on the specific research parameters and any potential for drug interactions.
-
Provide supportive care: Offer small sips of water to maintain hydration, if the subject can tolerate it. Ensure the subject is in a comfortable, well-ventilated space.
-
Document the event: Record the time of onset, severity of symptoms, any interventions, and the subject's response. This data is crucial for protocol refinement.
Q2: How can the risk of this compound-induced nausea and vomiting be minimized in future experiments?
A2: Prophylactic (preventative) administration of an antiemetic is a key strategy. Consider administering an antiemetic prior to this compound administration. The choice of antiemetic and the timing of its administration should be incorporated into the experimental design. Additionally, ensure subjects are well-hydrated and, if applicable to the study design, have had a light meal.
Q3: Are there non-pharmacological strategies to manage mild nausea?
A3: Yes, some non-pharmacological approaches may be beneficial, depending on the constraints of the research protocol:
-
Positioning: Keeping the subject in a comfortable, semi-recumbent position may help.
-
Environment: A cool, quiet, and well-ventilated environment can be calming.
-
Dietary considerations (if applicable): If the protocol allows for food intake, bland foods and clear liquids may be better tolerated.
Experimental Protocols
General Protocol for Prophylactic Management of this compound-Induced Nausea and Vomiting
This is a general guideline based on the management of opioid-induced nausea and vomiting (OINV) and should be adapted for specific research protocols.
-
Subject Acclimatization: Allow subjects to acclimate to the laboratory environment to minimize stress-related responses.
-
Baseline Assessment: Record baseline vital signs and any pre-existing conditions that might predispose a subject to nausea and vomiting.
-
Antiemetic Administration: Administer a prophylactic antiemetic at a pre-specified time before this compound administration. The choice of antiemetic and timing will depend on the specific drug's pharmacokinetic profile. For example, oral medications may need to be given 30-60 minutes prior, while intravenous medications can be given closer to the time of this compound administration.
-
This compound Administration: Administer this compound as per the experimental protocol.
-
Monitoring: Continuously monitor the subject for signs of nausea (e.g., salivation, listlessness in animal models) and vomiting. Record the incidence, frequency, and severity of any emetic events.
-
Rescue Antiemetic: If nausea or vomiting occurs despite prophylaxis, administer a rescue antiemetic from a different drug class than the prophylactic one, if permitted by the protocol.
-
Data Collection: Collect all relevant data, including the efficacy of the antiemetic regimen, any adverse events, and the impact on the primary experimental outcomes.
Data Presentation
Table 1: Common Classes of Antiemetics for Opioid-Induced Nausea and Vomiting
| Antiemetic Class | Mechanism of Action | Examples | Common Administration Routes |
| 5-HT3 Receptor Antagonists | Block serotonin (B10506) receptors in the chemoreceptor trigger zone (CTZ) and gastrointestinal tract.[6][7] | Ondansetron, Granisetron | Oral, Intravenous |
| Dopamine (B1211576) D2 Receptor Antagonists | Block dopamine receptors in the CTZ.[6] | Metoclopramide, Prochlorperazine | Oral, Intravenous, Intramuscular |
| Antihistamines (H1 Receptor Antagonists) | Block histamine (B1213489) H1 receptors in the vestibular system and brainstem.[8] | Dimenhydrinate, Cyclizine | Oral, Intravenous, Intramuscular |
| Anticholinergics | Block muscarinic receptors in the vestibular system.[8] | Scopolamine | Transdermal, Intravenous |
| Neurokinin-1 (NK-1) Receptor Antagonists | Block the action of substance P at NK-1 receptors in the brainstem.[8] | Aprepitant | Oral |
| Corticosteroids | Mechanism not fully understood, but may involve prostaglandin (B15479496) inhibition and reduced serotonin turnover.[9] | Dexamethasone | Oral, Intravenous |
Disclaimer: The selection and dosage of any antiemetic should be carefully considered within the context of the specific research protocol, the animal model being used, and potential interactions with this compound or other experimental variables. The information provided is for educational purposes and is not a substitute for expert veterinary or clinical judgment.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced nausea and vomiting.
Caption: Experimental workflow for managing this compound-induced nausea and vomiting.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms behind opioid-induced nausea and vomiting (OINV)?
A1: OINV is a complex process involving multiple pathways.[6][10] The main mechanisms are:
-
Direct stimulation of the chemoreceptor trigger zone (CTZ): Opioids activate mu and delta opioid receptors in the CTZ, an area in the brainstem that detects emetogenic substances in the blood.[6][10] This signal is then relayed to the vomiting center.
-
Stimulation of the vestibular apparatus: Opioids can increase the sensitivity of the vestibular system in the inner ear, which is involved in balance.[6][8] This can lead to motion-sickness-like symptoms.
-
Effects on the gastrointestinal tract: Opioids can decrease gastrointestinal motility, leading to delayed stomach emptying, which can contribute to nausea.
Q2: Will research subjects develop tolerance to the nauseating effects of this compound?
A2: Tolerance to the emetic effects of opioids can develop over time, often within a few days to a week.[8] However, this is not guaranteed for all subjects, and the initial period of treatment can be challenging. For acute studies, it is unlikely that tolerance will develop within the experimental timeframe.
Q3: Can changing the route of this compound administration affect the incidence of nausea and vomiting?
A3: The route of administration can influence the pharmacokinetics of a drug, which may, in turn, affect the incidence and severity of side effects. For example, a slower-release formulation might lead to more stable plasma concentrations and potentially less nausea than a rapid intravenous injection. However, specific data on how different this compound formulations affect emesis is limited. Some evidence suggests that changing the route of opioid administration may reduce nausea and vomiting.[11]
Q4: Are there any known contraindications for using certain antiemetics with this compound?
A4: While there is no specific list of contraindications for this compound and antiemetics, general principles of pharmacology should be applied. For example, combining this compound with antiemetics that also cause sedation (e.g., some antihistamines) could lead to additive central nervous system depression. It is essential to review the pharmacological profiles of both this compound and the chosen antiemetic to identify any potential for adverse interactions.
Q5: Where can I find more detailed information on conducting studies involving opioids and managing their side effects?
A5: For more in-depth information, consult veterinary pharmacology textbooks, guidelines from laboratory animal care and use committees, and peer-reviewed literature on opioid pharmacology and pain management in your specific research model. While this compound-specific literature is sparse, information on managing the side effects of other mu-opioid agonists can provide a valuable starting point.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chemeurope.com]
- 3. This compound|C18H27NO3|Opioid Analgesic for Research [benchchem.com]
- 4. [First experience in the use of a new Russian narcotic analgesic this compound in oncology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pillintrip.com [pillintrip.com]
- 6. academic.oup.com [academic.oup.com]
- 7. karger.com [karger.com]
- 8. Opioid-induced nausea and vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 9. Antiemetic drugs: what to prescribe and when - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.amegroups.cn [cdn.amegroups.cn]
- 11. ovid.com [ovid.com]
Prosidol Technical Support Center: Identifying and Mitigating Experimental Artifacts
Welcome to the Prosidol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential experimental artifacts when working with this compound. This guide includes troubleshooting advice in a frequently asked questions (FAQ) format, detailed experimental protocols, and illustrative diagrams to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during in vitro experiments with this compound, a synthetic opioid agonist that primarily targets the mu-opioid receptor.
Q1: My radioligand binding assay shows inconsistent affinity (Ki) values for this compound. What could be the cause?
A1: Inconsistent affinity values in radioligand binding assays can stem from several factors. Here are some common causes and solutions:
-
Issue: Radioligand Concentration and Purity: The concentration and purity of the radioligand (e.g., [3H]DAMGO for the mu-opioid receptor) are critical. Degradation of the radioligand can lead to lower specific binding.
-
Mitigation: Always use a fresh aliquot of radioligand and verify its concentration. Store it according to the manufacturer's instructions to prevent degradation.
-
-
Issue: Inadequate Equilibration Time: this compound, like other ligands, requires sufficient time to reach binding equilibrium with the receptor.
-
Mitigation: Determine the optimal incubation time for your specific assay conditions by performing a time-course experiment.[1]
-
-
Issue: Improper Membrane Preparation: The quality of the cell membrane preparation containing the opioid receptors is paramount. Poor preparation can lead to receptor degradation or loss.
-
Mitigation: Follow a standardized protocol for membrane preparation, ensuring proper homogenization and storage at -80°C in appropriate buffers.
-
-
Issue: Non-Specific Binding: High non-specific binding can mask the true specific binding of this compound.
-
Mitigation: To determine non-specific binding, include a control with a high concentration of a non-labeled competing ligand, such as naloxone (B1662785).[1] This value should be subtracted from the total binding to yield the specific binding.
-
Q2: In my cAMP functional assay, I'm observing high basal cAMP levels, making it difficult to measure this compound-induced inhibition. How can I resolve this?
A2: High basal cAMP levels can obscure the inhibitory effect of Gαi-coupled receptor agonists like this compound. Here are some troubleshooting steps:
-
Issue: Constitutive Receptor Activity or Serum Factors: Some cell lines may exhibit constitutive Gαs activity, or components in the serum of the cell culture media can stimulate adenylyl cyclase.
-
Mitigation: Serum-starve the cells for several hours or overnight before the assay.[2] If serum is necessary for cell viability, consider using a lower concentration.
-
-
Issue: Phosphodiesterase (PDE) Activity: Endogenous PDEs rapidly degrade cAMP, which can affect the assay window.
-
Issue: Inappropriate Cell Density: Too many cells can lead to high basal cAMP levels that exceed the linear range of the detection method.[4]
Q3: My electrophysiology recordings show a variable or weak inhibitory effect of this compound on voltage-gated calcium channels (VGCCs). What should I check?
A3: The modulation of VGCCs by opioids can be influenced by several experimental parameters.
-
Issue: Voltage-Dependent Inhibition: The inhibitory effect of G-protein-coupled receptors on N-type and P/Q-type calcium channels is often voltage-dependent. A strong depolarizing prepulse can transiently relieve the G-protein-mediated inhibition.
-
Mitigation: Use a consistent and appropriate voltage protocol. Avoid strong depolarizing prepulses immediately before the test pulse used to elicit the calcium current, unless you are specifically investigating this phenomenon.
-
-
Issue: Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization, resulting in a diminished response over time.
-
Mitigation: Apply this compound for a consistent and relatively short duration for each recording. Ensure adequate washout periods between applications to allow for receptor resensitization.
-
-
Issue: Cell Health and Viability: Unhealthy cells will not exhibit robust and reproducible ion channel activity.
-
Mitigation: Only use cells with a healthy appearance, a stable resting membrane potential, and low leak currents for your recordings.
-
Q4: I am observing unexpected off-target effects in my experiments with this compound. How can I confirm if these are artifacts?
A4: Unexpected effects could be genuine off-target pharmacology or experimental artifacts. Some synthetic opioids have been reported to interact with other receptors or ion channels at higher concentrations.[5][6]
-
Issue: Non-Specific Compound Effects: At high concentrations, compounds can have non-specific effects on cell membranes or other cellular components.
-
Mitigation: Perform dose-response curves to determine the potency of this compound for the observed effect. A classic sigmoidal curve suggests a specific interaction, whereas a linear or irregular curve at high concentrations may indicate non-specific effects.
-
-
Issue: Cross-Reactivity with Other Receptors: While this compound is a mu-opioid receptor agonist, it may have lower affinity for other opioid receptor subtypes (delta, kappa) or even non-opioid receptors at high concentrations.
-
Mitigation: Use selective antagonists for other potential targets to see if the unexpected effect is blocked. For example, use a delta-opioid receptor antagonist if you suspect cross-reactivity.
-
-
Issue: Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own effects on cells.
-
Mitigation: Always include a vehicle control in your experiments, where the cells are treated with the same concentration of the solvent used to dissolve this compound.
-
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize this compound's activity.
Radioligand Binding Assay for Mu-Opioid Receptor
Objective: To determine the binding affinity (Ki) of this compound for the mu-opioid receptor.
Methodology:
-
Membrane Preparation:
-
Use cell membranes from a cell line stably expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells).
-
Homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following in order:
-
Initiate the binding reaction by adding the cell membrane preparation (e.g., 20 µg of protein per well).[1]
-
-
Incubation and Harvesting:
-
Data Analysis:
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each this compound concentration.
-
Plot the specific binding as a percentage of the control (no this compound) against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Typical Value/Range |
| Radioligand | [3H]diprenorphine |
| Radioligand Conc. | 0.2 nM |
| Non-specific Ligand | Naloxone (10 µM) |
| Incubation Time | 60 minutes |
| Incubation Temp. | Room Temperature |
| Membrane Protein | 20 µ g/well |
cAMP Accumulation Assay
Objective: To measure the functional potency (EC50) of this compound in inhibiting adenylyl cyclase activity.
Methodology:
-
Cell Culture and Plating:
-
Use a cell line expressing the mu-opioid receptor (e.g., HEK293-MOR).
-
Plate the cells in a 384-well white plate and grow to ~90% confluency.[7]
-
-
Assay Procedure:
-
On the day of the assay, replace the culture medium with a stimulation buffer (e.g., serum-free DMEM) containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX).[3]
-
Incubate for 30 minutes at 37°C.
-
Add varying concentrations of this compound to the wells and incubate for 15 minutes.[3]
-
Stimulate adenylyl cyclase by adding a fixed concentration of forskolin (B1673556) (e.g., 10 µM).[8]
-
Incubate for a further 10-15 minutes.
-
-
cAMP Detection:
-
Data Analysis:
-
Generate a standard curve for cAMP concentration.
-
Plot the measured cAMP levels against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
-
| Parameter | Typical Value/Range |
| Cell Line | HEK293-MOR |
| PDE Inhibitor | IBMX (100 µM) |
| AC Stimulator | Forskolin (10 µM) |
| This compound Incubation | 15 minutes |
| Forskolin Incubation | 10-15 minutes |
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound's signaling pathway via the mu-opioid receptor.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Troubleshooting Logic for High Basal cAMP
Caption: Troubleshooting guide for high basal cAMP levels.
References
- 1. Modulation of Opioid Receptor Ligand Affinity and Efficacy Using Active and Inactive State Receptor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In vitro characterization of new psychoactive substances at the μ-opioid, CB1, 5HT1A, and 5-HT2A receptors-On-target receptor potency and efficacy, and off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium channel blockade by certain opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis for mu-opioid receptor binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo functional profile characterization of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3-carboxamido)morphinan (NAQ) as a low efficacy mu opioid receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Prosidol Dosage Adjustment for Animal Research: A Technical Support Guide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Prosidol (B1248807), an opioid analgesic, in various animal species for research purposes. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure safe and effective use during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an opioid analgesic, an analog of prodine, that was developed in Russia.[1] Its primary mechanism of action is as an agonist at the µ (mu)-opioid receptors in the central nervous system.[2] This interaction is responsible for its analgesic (pain-relieving) and sedative effects. Like other opioids, it can also produce side effects such as nausea, itching, vomiting, and respiratory depression.[1][2]
Q2: Are there established dosages for this compound in common laboratory animal species?
Published, peer-reviewed dosage information for this compound in most common laboratory animal species is limited. However, a specific dosage has been documented for dogs.
Q3: What is the recommended dosage of this compound for dogs?
In experimental studies on mongrel dogs, this compound has been administered epidurally at a dose of 0.65 mg/kg.[1][3] This administration route was shown to not have a negative effect on the neuronal structure or the microcirculatory bed of the spinal cord and ganglia.[1]
Q4: What about dosages for other species like mice, rats, and rabbits?
Q5: What are the different routes of administration for this compound in animal research?
This compound has been administered via various routes in both clinical and experimental settings. These include:
-
Epidural Injection: As demonstrated in studies with dogs.[1][3]
-
Buccal (transmucosal) and Oral Tablets: These forms have been used in clinical settings.[6]
-
Injection Solution: A formulation for injection is also available.[6]
Common routes for administering analgesics in laboratory animals include subcutaneous (SC), intraperitoneal (IP), intramuscular (IM), and intravenous (IV) injections. The choice of administration route depends on the experimental design, the required onset and duration of action, and the specific animal model.[7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inadequate Analgesia | - Insufficient dosage.- Inappropriate route of administration for the desired effect.- Species-specific differences in metabolism and receptor sensitivity.- Development of tolerance with repeated dosing. | - Perform a dose-escalation study to determine the effective analgesic dose.- Consider a different route of administration that may offer better bioavailability or faster onset.- Review literature for typical opioid efficacy in the specific strain and species.- For chronic studies, be aware of potential tolerance and adjust dosing accordingly. |
| Adverse Effects (e.g., Respiratory Depression, Excessive Sedation) | - Dosage is too high.- Individual animal sensitivity.- Interaction with other administered drugs (e.g., anesthetics). | - Reduce the dosage.- Monitor the animal closely for vital signs.- Ensure an opioid antagonist (e.g., naloxone) is available for reversal in case of severe respiratory depression.- Review all administered compounds for potential synergistic effects. |
| Variable Response Between Animals | - Genetic differences between animals (even within the same strain).- Differences in age, sex, or health status.- Inconsistent administration technique. | - Ensure a homogenous animal population for the study.- Standardize the administration procedure to minimize variability.- Increase the number of animals per group to account for individual variability. |
| Difficulty with Administration | - Animal stress and movement.- Inappropriate needle size or technique for the chosen route. | - Use appropriate and gentle restraint techniques.- Ensure personnel are well-trained in the specific administration route for the species.- For routes like intravenous injection, proper training and technique are critical. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound dosage.
| Species | Dosage | Route of Administration | Reference(s) |
| Dog | 0.65 mg/kg | Epidural | [1][3] |
| Mouse | Not established | - | - |
| Rat | Not established | - | - |
| Rabbit | Not established | - | [5] |
Experimental Protocols
General Protocol for this compound Administration in Animal Research
Note: Due to the lack of established dosages for many species, a preliminary dose-finding study is a critical first step.
1. Materials:
- This compound (appropriate formulation)
- Sterile vehicle for dilution (if necessary)
- Appropriate syringes and needles for the chosen route and animal size
- Animal scale for accurate weight measurement
- Monitoring equipment (e.g., for respiratory rate, heart rate)
- An opioid antagonist (e.g., naloxone) for emergency use
2. Animal Preparation:
- Accurately weigh each animal before drug administration.
- Allow animals to acclimate to the experimental environment to minimize stress.
- Handle animals gently and use appropriate restraint methods.
3. Dose Preparation:
- Calculate the precise volume of this compound to be administered based on the animal's weight and the target dose.
- If dilution is required, use a sterile and appropriate vehicle. Ensure the final solution is well-mixed.
4. Administration:
- Administer this compound via the chosen route (e.g., subcutaneous, intraperitoneal, epidural).
- Ensure proper technique to avoid injury and ensure the full dose is delivered.
5. Post-Administration Monitoring:
- Closely monitor the animal for the onset, degree, and duration of analgesia using appropriate pain assessment methods (e.g., tail-flick test, hot-plate test, grimace scales).
- Continuously monitor for any adverse effects, particularly respiratory depression and excessive sedation.
- Record all observations meticulously.
6. Dose-Finding Study Protocol (Example for Mice):
- Begin with a very low dose, guided by dosages of other opioids with similar potency.
- Administer the starting dose to a small group of mice and observe for analgesic effects and adverse reactions.
- Gradually increase the dose in subsequent groups of animals until the desired level of analgesia is achieved without significant adverse effects.
- Establish a dose-response curve to identify the optimal therapeutic window.
Visualizations
This compound (µ-Opioid Receptor) Signaling Pathway
This compound, as a µ-opioid receptor agonist, activates a cascade of intracellular events. The following diagram illustrates the primary signaling pathway.
Caption: Simplified signaling pathway of this compound via the µ-opioid receptor.
Experimental Workflow for this compound Dosage Determination
The following diagram outlines a logical workflow for determining the appropriate dosage of this compound in a new animal model.
Caption: Workflow for establishing a this compound dosage in a research setting.
References
- 1. [Analysis of morphological changes in the spinal cord and ganglia of dogs after epidural administration of this compound, clopheline and this compound-clopheline combination] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Morphological and histochemical changes in the spinal cord after epidural administration of this compound in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. msm.edu [msm.edu]
- 5. [this compound, an original Russian opioid, in the treatment of pain syndromes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [First experience in the use of a new Russian narcotic analgesic this compound in oncology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of the safety of drugs for animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the chemical synthesis of Prosidol derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the chemical synthesis of Prosidol and its derivatives.
Troubleshooting Guides
Stage 1: Dieckmann Cyclization for 1-(2-ethoxyethyl)-4-oxopiperidine Synthesis
Question: My Dieckmann cyclization is resulting in a low yield of the desired β-keto ester. What are the potential causes and solutions?
Answer: Low yields in the Dieckmann condensation are a common issue. Here are several factors to investigate:
-
Incomplete Reaction:
-
Insufficient Base: The reaction requires a full equivalent of a strong base (e.g., sodium ethoxide, sodium hydride) to drive the equilibrium by deprotonating the resulting β-keto ester. Ensure you are using at least one full equivalent.
-
Reaction Time/Temperature: While the reaction is often run at room temperature or with gentle heating, insufficient time may lead to an incomplete reaction. Monitor the reaction progress by TLC or GC. If the reaction stalls, a modest increase in temperature or extended reaction time may be beneficial.
-
-
Side Reactions:
-
Retro-Dieckmann Condensation: This is the reverse reaction and can be a significant problem if the product is not stabilized by deprotonation.[1][2] This is another reason why a sufficient amount of strong base is crucial.
-
Intermolecular Claisen Condensation: If the reaction is too concentrated, intermolecular reactions can compete with the desired intramolecular cyclization. Running the reaction under high-dilution conditions can favor the formation of the cyclic product.
-
Hydrolysis of the Ester: The presence of water can lead to the hydrolysis of the ester functional groups. Ensure all reagents and solvents are anhydrous.
-
-
Work-up Issues:
-
Premature Protonation: The product of the Dieckmann condensation is the enolate salt of the β-keto ester. This salt is often insoluble and precipitates from the reaction mixture. It is crucial to perform an acidic workup to protonate the enolate and obtain the neutral β-keto ester.
-
Question: I am observing multiple spots on my TLC plate after the Dieckmann cyclization. What are these byproducts?
Answer: The byproducts in a Dieckmann cyclization can include:
-
Starting Diester: Unreacted starting material will be present if the reaction has not gone to completion.
-
Hydrolyzed Products: Mono- and di-carboxylic acids can form if water is present in the reaction mixture.
-
Products of Intermolecular Condensation: Higher molecular weight byproducts may be present due to intermolecular reactions.
-
Decarboxylated Product: While the subsequent step is a planned hydrolysis and decarboxylation, harsh reaction conditions or a prolonged acidic workup can prematurely cause the loss of the carbomethoxy group from the β-keto ester.
Stage 2: Phenyl Lithium Addition to 1-(2-ethoxyethyl)-4-oxopiperidine
Question: The addition of phenyl lithium to my 4-piperidone (B1582916) is giving a poor yield of the desired tertiary alcohol. What could be the problem?
Answer: Low yields in this step can often be attributed to the following:
-
Reactivity of Phenyl Lithium: Phenyl lithium is a highly reactive and basic organometallic reagent. It is sensitive to air and moisture. Ensure your glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use freshly titrated or high-quality commercial phenyl lithium.
-
Enolization of the Piperidone: The α-protons of the 4-piperidone are acidic and can be deprotonated by the strongly basic phenyl lithium. This leads to the formation of an enolate, which consumes the organolithium reagent without forming the desired alcohol. To minimize this, the reaction should be carried out at low temperatures (e.g., -78 °C) and the phenyl lithium should be added slowly to a solution of the piperidone.
-
Side Reactions with the Solvent: Ethereal solvents like THF and diethyl ether are typically used. However, prolonged reaction times at higher temperatures can lead to reactions between the organolithium reagent and the solvent.
Question: I am concerned about the stereoselectivity of the phenyl lithium addition. How can I control the formation of the desired diastereomer?
Answer: The stereochemical outcome of the addition of a nucleophile to a substituted 4-piperidone is influenced by the steric bulk of the substituent on the nitrogen atom.[3]
-
Axial vs. Equatorial Attack: The phenyl group can add to the carbonyl from either the axial or equatorial face, leading to two different diastereomers of the resulting alcohol.
-
Influence of the N-substituent: A bulky N-substituent can sterically hinder one face of the piperidone ring, directing the incoming nucleophile to the opposite face. For the 1-(2-ethoxyethyl) group, there may be a preferential formation of one diastereomer, but a mixture is likely.
-
Purification: If a specific diastereomer is required, purification by column chromatography or recrystallization may be necessary.
Stage 3: Acylation of 1-(2-ethoxyethyl)-4-phenyl-4-hydroxypiperidine
Question: The acylation of the tertiary alcohol with propionic anhydride (B1165640) is very slow and incomplete. How can I improve this reaction?
Answer: The acylation of sterically hindered tertiary alcohols is a known challenge in organic synthesis. Here are some strategies to improve the reaction efficiency:
-
Use of a Catalyst:
-
DMAP (4-Dimethylaminopyridine): While a common acylation catalyst, it may not be effective enough for highly hindered alcohols.
-
More Powerful Catalysts: Consider using more potent catalysts such as bismuth(III) triflate (Bi(OTf)₃) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). These Lewis acids can activate the anhydride towards nucleophilic attack by the hindered alcohol.
-
-
More Reactive Acylating Agent:
-
Propionyl Chloride: Acyl chlorides are generally more reactive than anhydrides. Using propionyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) can increase the reaction rate. A combination of propionic anhydride and propionyl chloride can also be effective.[4]
-
-
Reaction Conditions:
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. However, be mindful of potential side reactions.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (B109758) (DCM) or pyridine are commonly used.
-
Question: What are the potential byproducts in the acylation step?
Answer:
-
Unreacted Starting Material: Due to the low reactivity of the tertiary alcohol.
-
Elimination Product: Under harsh conditions (e.g., high temperatures), elimination of water from the tertiary alcohol can occur to form an alkene.
-
N-Acylation: If the piperidine (B6355638) nitrogen is not protonated (as a salt), it can compete with the hydroxyl group for acylation, although this is less likely for a tertiary amine.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
A1: The synthesis of this compound is a multi-step process that typically involves:
-
Formation of a diester: Reaction of 2-ethoxyethylamine (B85609) with two equivalents of methyl acrylate (B77674).
-
Dieckmann Cyclization: Intramolecular condensation of the diester to form 1-(2-ethoxyethyl)-3-carbomethoxy-4-oxopiperidine.
-
Hydrolysis and Decarboxylation: Removal of the carbomethoxy group to yield 1-(2-ethoxyethyl)-4-oxopiperidine.
-
Phenylation: Addition of phenyl lithium to the 4-piperidone to form 1-(2-ethoxyethyl)-4-phenyl-4-hydroxypiperidine.
-
Acylation: Esterification of the tertiary alcohol with propionic anhydride or propionyl chloride to give this compound.[5]
-
Salt Formation: Conversion of the free base to the hydrochloride salt to improve solubility and stability.[5]
Q2: How can I purify the intermediate 1-(2-ethoxyethyl)-4-phenyl-4-hydroxypiperidine?
A2: This intermediate is a polar compound. Purification can be achieved by:
-
Column Chromatography: Using silica (B1680970) gel with a gradient of a polar solvent (e.g., methanol (B129727) or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate).
-
Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system (e.g., ethanol/ether or methanol/ethyl acetate) can be effective.[6]
-
Acid-Base Extraction: The basic nature of the piperidine nitrogen allows for purification by extraction. The crude product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate or allow for extraction of the pure amine.
Q3: What are the best practices for forming the hydrochloride salt of this compound?
A3: The hydrochloride salt is typically formed by dissolving the purified this compound free base in a suitable organic solvent (e.g., diethyl ether, ethanol, or isopropanol) and adding a solution of hydrochloric acid.
-
Anhydrous Conditions: To obtain an anhydrous salt, it is best to use a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether) or by bubbling anhydrous HCl gas through the solution.[6] Using aqueous HCl can lead to the formation of a hydrate (B1144303) and may reduce the yield due to the solubility of the salt in water.[7]
-
Crystallization: The hydrochloride salt will often precipitate from the solution. Cooling the mixture can improve the yield. The resulting solid can be collected by filtration and washed with a cold solvent.
Q4: What are the key safety considerations when working with the reagents in this compound synthesis?
A4:
-
Phenyl Lithium: Extremely reactive and pyrophoric. It must be handled under an inert atmosphere and away from moisture.
-
Sodium Hydride: Also pyrophoric and reacts violently with water.
-
Propionyl Chloride: Corrosive and lachrymatory. Should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Solvents: Diethyl ether is extremely flammable. Dichloromethane is a suspected carcinogen. All solvents should be handled in a well-ventilated area.
Q5: What analytical techniques are suitable for monitoring the progress and purity of the reactions?
A5: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor the consumption of starting materials and the formation of products.[4]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction mixtures and assessment of final product purity.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of intermediates and the final product.[5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.[5]
Data Presentation
Table 1: Typical Reaction Conditions and Yields for this compound Synthesis
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Diester Formation | 2-ethoxyethylamine, Methyl acrylate | Methanol | Reflux | 12-24 | >90 |
| 2 | Dieckmann Cyclization | Diethyl N-(2-ethoxyethyl)iminodiacetate, Sodium ethoxide | Toluene | 80-100 | 4-8 | 70-85 |
| 3 | Hydrolysis & Decarboxylation | β-keto ester intermediate, HCl (aq) | Water | Reflux | 2-4 | >95 |
| 4 | Phenylation | 1-(2-ethoxyethyl)-4-oxopiperidine, Phenyl lithium | Diethyl ether/THF | -78 to RT | 1-3 | 60-75 |
| 5 | Acylation | Tertiary alcohol, Propionic anhydride, Propionyl chloride | Pyridine/DCM | 25-50 | 12-24 | 80-90[4] |
| 6 | Salt Formation | This compound free base, HCl in ether | Diethyl ether | 0-25 | 0.5-1 | >95 |
Note: These are illustrative values and may require optimization.
Experimental Protocols
Protocol 1: Synthesis of 1-(2-ethoxyethyl)-4-oxopiperidine
-
Diester Formation: To a solution of 2-ethoxyethylamine (1.0 eq) in methanol, add methyl acrylate (2.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 24 hours. Remove the solvent under reduced pressure to obtain the crude diester.
-
Dieckmann Cyclization: Under an inert atmosphere, add the crude diester to a suspension of sodium ethoxide (1.1 eq) in anhydrous toluene. Heat the mixture to 90 °C and stir for 6 hours. Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Hydrolysis and Decarboxylation: Separate the organic layer and add 6M aqueous HCl. Heat the mixture to reflux for 3 hours. Cool to room temperature, and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Synthesis of 1-(2-ethoxyethyl)-4-phenyl-4-hydroxypiperidine
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and an argon inlet, dissolve 1-(2-ethoxyethyl)-4-oxopiperidine (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of phenyl lithium (1.2 eq) in cyclohexane/ether dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of this compound Hydrochloride
-
Acylation: Dissolve 1-(2-ethoxyethyl)-4-phenyl-4-hydroxypiperidine (1.0 eq) in anhydrous pyridine. Add propionic anhydride (1.5 eq) and a catalytic amount of DMAP (0.1 eq). Stir the reaction at room temperature for 24 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (B1210297) (3 x 50 mL).
-
Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the this compound free base.
-
Salt Formation: Dissolve the crude this compound in a minimal amount of anhydrous diethyl ether. Cool the solution in an ice bath and add a solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.
Mandatory Visualization
Caption: Overall synthetic pathway for this compound Hydrochloride.
Caption: Troubleshooting logic for low yield in Dieckmann cyclization.
References
- 1. Synthesis, Spectroscopy and Pharmacology of Emerging Synthetic Opioids | Office of Justice Programs [ojp.gov]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Enhancing Aseptic Inflammation Resolution with 1-(2-Ethoxyethyl)-4-(pent-1-yn-1-yl)piperidin-4-yl Propionate: A Novel β-Cyclodextrin Complex as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Complex chemical and toxicological analysis of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Prosidol vs. Tramadol: A Comparative Analysis of Analgesic Efficacy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analgesic agents Prosidol (B1248807) and Tramadol (B15222), with a focus on their preclinical analgesic efficacy. Due to a notable lack of published preclinical data for this compound, this comparison is based on available information regarding its mechanism of action and limited clinical observations, contrasted with the more extensively documented preclinical profile of Tramadol.
Introduction
Mechanism of Action
The analgesic effects of this compound and Tramadol are initiated by distinct molecular mechanisms.
This compound: The mechanism of action for this compound is primarily attributed to its agonist activity at μ-opioid receptors in the central nervous system.[3] Activation of these G-protein coupled receptors leads to a cascade of intracellular events, including the inhibition of adenylate cyclase, which reduces intracellular cAMP levels.[3] This signaling cascade also results in the closure of voltage-gated calcium channels presynaptically, reducing neurotransmitter release, and the opening of potassium channels postsynaptically, leading to hyperpolarization and decreased neuronal excitability.[3][6][7]
Tramadol: Tramadol exhibits a more complex, dual mechanism of action. Firstly, it is a weak agonist of the μ-opioid receptor.[4] Secondly, and contributing significantly to its analgesic effect, Tramadol inhibits the reuptake of the monoamine neurotransmitters serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) in the synaptic cleft.[4] This inhibition enhances the activity of descending inhibitory pain pathways in the spinal cord.
Signaling Pathway Diagrams
Figure 1: this compound Signaling Pathway.
Figure 2: Tramadol's Dual Mechanism of Action.
Preclinical Analgesic Efficacy
A comprehensive search of scientific literature did not yield any direct comparative preclinical studies evaluating the analgesic efficacy of this compound versus Tramadol in animal models. Furthermore, no quantitative preclinical data (e.g., ED50 values, tail-flick latencies, hot-plate response times) for this compound were found.
Tramadol Preclinical Data
The analgesic effects of Tramadol have been evaluated in various preclinical models of pain. The following table summarizes key findings from studies in rodents.
| Preclinical Model | Species | Route of Administration | Effective Dose Range | ED50 | Reference |
| Tail-Flick Test | Rat | Intraperitoneal (i.p.) | 12.5 - 50 mg/kg | Not Reported | [8][9] |
| Hot-Plate Test | Rat | Intraperitoneal (i.p.) | 12.5 - 50 mg/kg | 19.4 mg/kg | [8][10] |
| Tail-Flick Test | Rat | Subcutaneous (s.c.) | 25 - 50 mg/kg | Not Reported | [8] |
| Hot-Plate Test | Rat | Subcutaneous (s.c.) | 25 - 50 mg/kg | Not Reported | [8] |
| Orofacial Pain Assay | Rat | Oral (p.o.) | 40 mg/kg (males), 20-40 mg/kg (females) | Not Reported | [4] |
| Tail-Flick Test | Mouse | Intraperitoneal (i.p.) | 10 - 80 mg/kg | 59.2 mg/kg | [11] |
Experimental Protocols
Standard preclinical models are employed to assess the analgesic properties of novel compounds.
-
Tail-Flick Test: This is a test of spinal nociceptive reflexes. A focused beam of radiant heat is applied to the ventral surface of the animal's tail. The latency to a reflexive flick of the tail away from the heat source is measured. An increase in tail-flick latency following drug administration indicates an analgesic effect. A cut-off time is established to prevent tissue damage.
-
Hot-Plate Test: This model assesses supraspinally organized responses to a thermal stimulus. The animal is placed on a heated surface maintained at a constant temperature (e.g., 55°C). The latency to exhibit nociceptive behaviors, such as licking a hind paw or jumping, is recorded. An increase in this latency suggests analgesia. A maximum cut-off time is also employed in this assay.
Experimental Workflow Diagram
Figure 3: General Experimental Workflow for Preclinical Analgesic Testing.
Conclusion
A direct comparison of the preclinical analgesic efficacy of this compound and Tramadol is severely limited by the absence of published preclinical data for this compound. Tramadol's efficacy is supported by a substantial body of preclinical evidence demonstrating dose-dependent analgesia in various rodent models of acute pain. Its dual mechanism of action, combining weak opioid agonism with serotonin and norepinephrine reuptake inhibition, provides a broad spectrum of analgesic activity.
This compound's analgesic effects are understood to be mediated through its agonist activity at μ-opioid receptors, a mechanism it shares with traditional opioids. The only available comparison comes from a clinical study in cancer patients, which suggests that the analgesic properties of buccal this compound are "close to those of tramadol".[5] However, without preclinical data, it is not possible to objectively compare their potency, efficacy, and side-effect profiles in controlled experimental settings.
Further preclinical investigation of this compound in standardized animal models of pain is necessary to fully characterize its analgesic profile and to enable a direct and quantitative comparison with other analgesics such as Tramadol. Such studies would be invaluable for the scientific and drug development communities in understanding the relative therapeutic potential of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chemeurope.com]
- 3. This compound|C18H27NO3|Opioid Analgesic for Research [benchchem.com]
- 4. Analgesic Activity of Tramadol and Buprenorphine after Voluntary Ingestion by Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [First experience in the use of a new Russian narcotic analgesic this compound in oncology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Evaluation of dosages and routes of administration of tramadol analgesia in rats using hot-plate and tail-flick tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the anti-nociceptive effects of morphine, tramadol, meloxicam and their combinations using the tail-flick test in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Antinociceptive Effect of Pregabalin in Mice and its Combination with Tramadol using Tail Flick Test - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Prosidol and Fentanyl in Anesthesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Prosidol (B1248807) and fentanyl, two synthetic opioid analgesics utilized in anesthesia. While fentanyl is a globally established and extensively studied compound, this compound is a lesser-known agent primarily developed and used in Russia. This document aims to objectively present the available data on their performance, with a focus on their application in anesthesia, supported by experimental findings where available.
Executive Summary
Fentanyl is a potent, rapid-onset, and short-acting µ-opioid receptor agonist, making it a cornerstone of modern anesthetic practice.[1][2] Its pharmacokinetic and pharmacodynamic profiles are well-characterized, though it is associated with significant side effects such as respiratory depression and potential hemodynamic instability.[3][4] this compound, an analogue of prodine, also functions as an opioid receptor agonist.[5] Available clinical data, which is limited in comparison to fentanyl, suggests that this compound has analgesic properties comparable to tramadol (B15222) and may offer a more stable hemodynamic and respiratory profile than some other opioids like morphine and promedol.[6] However, one clinical comparison in the context of total anesthesia concluded that this compound is inferior to fentanyl.[6] A significant gap in the literature exists regarding direct, quantitative comparative studies between this compound and fentanyl in anesthesia.
Data Presentation
Due to the scarcity of direct comparative trials, the following tables summarize the known properties of this compound and fentanyl based on available, albeit separate, clinical data.
Table 1: General and Pharmacological Properties
| Property | This compound | Fentanyl |
| Drug Class | Synthetic Opioid Analgesic | Synthetic Opioid Analgesic |
| Chemical Analogue | Prodine[7] | Pethidine derivative[1] |
| Mechanism of Action | Agonist at opioid receptors, primarily µ-receptors[5] | Potent µ-opioid receptor agonist[1] |
| Primary Use in Anesthesia | Analgesic component of total anesthesia, postoperative analgesia[6] | Anesthetic adjunct, induction and maintenance of anesthesia, postoperative pain control[2] |
| Available Formulations | Buccal and oral tablets, injection solution[6] | Intravenous, transdermal, transmucosal, epidural, intrathecal[1] |
Table 2: Clinical Performance in Anesthesia (Based on available data)
| Performance Metric | This compound | Fentanyl |
| Analgesic Potency | Analgesic properties are reported to be close to those of tramadol.[6] In total anesthesia, it is considered inferior to fentanyl.[6] | Approximately 100 times more potent than morphine.[1] |
| Hemodynamic Effects | Reported to have minimal influence on blood pressure at analgesic doses, in contrast to morphine and promedol. | Can cause hypotension and bradycardia, particularly upon induction.[4][8] |
| Respiratory Effects | Reported to have minimal influence on breathing at analgesic doses, in contrast to morphine and promedol. | Dose-dependent respiratory depression is a major side effect.[3] |
| Side Effects | Nausea, itching, vomiting, and respiratory depression.[7] | Respiratory depression, muscle rigidity, nausea, vomiting, bradycardia.[3] |
Experimental Protocols
General Experimental Protocol for Evaluating Opioid Analgesics in Anesthesia:
-
Patient Selection: A randomized, double-blind, controlled clinical trial design is employed.[9] Patients are selected based on the type of surgery and ASA (American Society of Anesthesiologists) physical status. Exclusion criteria typically include known allergies to opioids, history of substance abuse, and significant renal or hepatic impairment.[9]
-
Anesthesia Induction and Maintenance: Anesthesia is induced with a standard agent (e.g., propofol). The opioid analgesic (either the investigational drug or the comparator) is administered at a predetermined dose prior to or during induction.[10] Anesthesia is maintained with an inhalation agent or total intravenous anesthesia (TIVA).
-
Data Collection:
-
Analgesic Efficacy: Assessed through intraoperative monitoring of the need for rescue analgesics and postoperative pain scores using a Visual Analog Scale (VAS) or Numeric Rating Scale (NRS).[9]
-
Hemodynamic Stability: Continuous monitoring of heart rate, blood pressure (systolic, diastolic, and mean arterial pressure), and cardiac output.[4][8]
-
Respiratory Function: Monitoring of respiratory rate, oxygen saturation (SpO2), and end-tidal carbon dioxide (EtCO2).[11][12]
-
Side Effects: Recording the incidence and severity of known opioid-related side effects such as nausea, vomiting, pruritus, and sedation.[9]
-
-
Statistical Analysis: Data from both groups are compared using appropriate statistical tests to determine differences in efficacy, safety, and side effect profiles.
Visualization of Signaling Pathways and Experimental Workflow
Opioid Receptor Signaling Pathway
Both this compound and fentanyl exert their effects by acting as agonists at opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of the opioid agonist initiates a cascade of intracellular events.
Caption: Opioid receptor signaling cascade initiated by agonist binding.
General Experimental Workflow for Anesthetic Efficacy
The following diagram illustrates a typical workflow for a clinical trial comparing two anesthetic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. radiusanesthesia.com [radiusanesthesia.com]
- 4. Comparison of the hemodynamic effects of opioid-based versus lidocaine-based induction of anesthesia with propofol in older adults: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|C18H27NO3|Opioid Analgesic for Research [benchchem.com]
- 6. [First experience in the use of a new Russian narcotic analgesic this compound in oncology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Fentanyl-induced hemodynamic changes after esophagectomy or cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. apsf.org [apsf.org]
- 12. The effect-site concentration of propofol producing respiratory depression during spinal anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Analgesic Potential of Prosidol: A Comparative Guide for Rodent Pain Models
A comprehensive guide for researchers and drug development professionals on the preclinical validation of Prosidol (B1248807), a potent opioid analgesic. This document outlines standard rodent pain models, comparator drugs, and detailed experimental protocols to objectively assess its analgesic efficacy. Due to the limited availability of public domain preclinical data for this compound, this guide serves as a template, presenting illustrative data to demonstrate the validation process.
Comparative Analgesic Efficacy
To contextualize the analgesic effects of this compound, its performance should be evaluated against standard opioid and non-opioid analgesics. Morphine, a classic µ-opioid agonist, and tramadol, a centrally acting analgesic with a multimodal mechanism, serve as relevant comparators. The following tables present a template for summarizing the quantitative data obtained from key rodent pain models.
Table 1: Thermal Pain - Hot Plate Test
| Treatment Group | Dose (mg/kg) | Latency to Response (seconds) |
| Vehicle Control | - | Illustrative Value |
| This compound | Illustrative Dose | Illustrative Value |
| Morphine | Illustrative Dose | Illustrative Value |
| Tramadol | Illustrative Dose | Illustrative Value |
Table 2: Thermal Pain - Tail-Flick Test
| Treatment Group | Dose (mg/kg) | Tail-Flick Latency (seconds) |
| Vehicle Control | - | Illustrative Value |
| This compound | Illustrative Dose | Illustrative Value |
| Morphine | Illustrative Dose | Illustrative Value |
| Tramadol | Illustrative Dose | Illustrative Value |
Table 3: Chemical-Induced Visceral Pain - Acetic Acid Writhing Test
| Treatment Group | Dose (mg/kg) | Number of Writhes |
| Vehicle Control | - | Illustrative Value |
| This compound | Illustrative Dose | Illustrative Value |
| Morphine | Illustrative Dose | Illustrative Value |
| Indomethacin | Illustrative Dose | Illustrative Value |
Signaling Pathway and Experimental Workflow
The analgesic effect of this compound, like other opioids, is initiated by its binding to µ-opioid receptors, which are G-protein coupled receptors. This interaction triggers a downstream signaling cascade that ultimately inhibits neuronal activity and reduces the perception of pain.
Caption: Signaling pathway of this compound via µ-opioid receptor activation.
A standardized workflow is crucial for the reliable evaluation of a novel analgesic. This involves acclimatizing the animals, establishing baseline pain thresholds, administering the test compounds, and then assessing the analgesic response at predetermined time points.
Caption: Experimental workflow for analgesic validation in rodent models.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validity of preclinical studies. The following are standard protocols for the most common rodent pain models used to evaluate centrally acting analgesics.
Hot Plate Test
The hot plate test is used to assess the response to a thermal stimulus, primarily evaluating supraspinal analgesic activity.[4]
-
Apparatus: A commercially available hot plate apparatus with a controlled temperature surface, enclosed by a transparent cylinder to confine the animal.
-
Animals: Male or female mice (e.g., Swiss albino) or rats (e.g., Sprague-Dawley) weighing appropriate amounts for their species and age.
-
Procedure:
-
Acclimatize the animals to the testing room for at least 30 minutes before the experiment.
-
Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).
-
Gently place the animal on the hot plate surface and start a timer.
-
Observe the animal for signs of nociception, such as licking of the hind paws, jumping, or vocalization.
-
Record the latency (in seconds) to the first clear sign of a pain response.
-
A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Administer this compound, comparator drugs, or vehicle control via an appropriate route (e.g., intraperitoneal, oral).
-
Measure the response latency at various time points after drug administration (e.g., 15, 30, 60, and 90 minutes).
-
Tail-Flick Test
Similar to the hot plate test, the tail-flick test measures the response to a thermal stimulus but is considered to reflect a spinal reflex.[1]
-
Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.
-
Animals: Male or female mice or rats.
-
Procedure:
-
Gently restrain the animal, allowing the tail to be exposed.
-
Place the tail over the light source of the apparatus.
-
Activate the light source, which starts a timer.
-
The timer stops automatically when the animal flicks its tail away from the heat source.
-
Record the tail-flick latency.
-
Establish a cut-off time (e.g., 10-12 seconds) to avoid tissue damage.
-
Administer the test compounds or vehicle.
-
Measure the tail-flick latency at predetermined intervals post-administration.
-
Acetic Acid-Induced Writhing Test
This test is used to evaluate peripherally and centrally acting analgesics by inducing visceral pain through the intraperitoneal injection of an irritant.[5][6]
-
Apparatus: Observation chambers for individual animals.
-
Animals: Typically male mice.
-
Procedure:
-
Acclimatize the mice to the observation chambers.
-
Administer this compound, comparator drugs (e.g., morphine, indomethacin), or vehicle control.
-
After a set pre-treatment time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally.
-
Immediately place the mouse back into the observation chamber.
-
After a latency period (e.g., 5 minutes), count the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 10-20 minutes).[7]
-
A significant reduction in the number of writhes compared to the vehicle control group indicates analgesic activity.
-
References
- 1. Tail flick test - Wikipedia [en.wikipedia.org]
- 2. [First experience in the use of a new Russian narcotic analgesic this compound in oncology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. To Treat or Not to Treat: The Effects of Pain on Experimental Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hot plate test - Wikipedia [en.wikipedia.org]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Prosidol vs. Morphine: A Comparative Analysis of Side Effect Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the side effect profiles of Prosidol (B1248807), a synthetic opioid analgesic, and morphine, the archetypal opioid agonist. While both compounds are effective in managing moderate to severe pain, their distinct pharmacological properties may lead to differences in their adverse effect profiles. This comparison is based on available clinical data and an understanding of their mechanisms of action.
Executive Summary
This compound, a derivative of pethidine, and morphine both exert their analgesic effects primarily through the activation of mu (µ)-opioid receptors in the central nervous system. However, qualitative data from clinical use in Russia suggests that this compound may be better tolerated than morphine, with a potentially lower incidence of common opioid-related side effects such as nausea, vomiting, and respiratory depression. This guide presents a summary of their side effect profiles, details the underlying signaling pathways, and provides experimental context. Due to the limited availability of direct comparative clinical trials with quantitative data for this compound, a precise statistical comparison is challenging. The data for this compound is largely qualitative or from sources where the frequency of side effects is not quantified.
Data Presentation: Side Effect Profile Comparison
The following table summarizes the known side effects of this compound and the reported incidence of common side effects for morphine. The frequency of side effects for this compound is listed as "unknown" due to a lack of quantitative data in available clinical trial information.[1]
| Side Effect | This compound | Morphine |
| Gastrointestinal | ||
| Nausea | Unknown | 15-40%[2][3] |
| Vomiting | Unknown | 15-25%[2][3] |
| Constipation | Unknown | 27-70%[4] |
| Dry Mouth | Unknown | Reported |
| Intestinal Atony | Unknown | - |
| Central Nervous System | ||
| Sedation/Drowsiness | Unknown | 20-70%[4] |
| Dizziness | Unknown | Reported |
| Headache | Unknown | Reported |
| Muscle Weakness | Unknown | - |
| Seizures | Unknown | Rare |
| Narcolepsy | Unknown | - |
| Delirium | Unknown (post-marketing reports) | Reported |
| Cardiovascular | ||
| Bradycardia | Unknown | Reported |
| Hypotension | Unknown | Reported |
| Respiratory | ||
| Respiratory Depression | Unknown | Dose-dependent, a major risk |
| Other | ||
| Allergic Reactions | Unknown | Reported |
| Urinary Retention | Unknown | Reported |
| Amenorrhea | Unknown | - |
| Decreased Libido | Unknown | Reported |
| Dependence/Withdrawal | Unknown (potential) | High |
Experimental Protocols
Example Protocol Outline:
-
Study Population: Adult patients experiencing moderate to severe postoperative or cancer-related pain.
-
Intervention:
-
Group A: Intravenous or oral administration of this compound at equianalgesic doses.
-
Group B: Intravenous or oral administration of morphine at equianalgesic doses.
-
-
Data Collection:
-
Primary Endpoint: Incidence and severity of nausea and vomiting, assessed using a validated scale (e.g., Visual Analog Scale for nausea, and frequency/volume for vomiting) at specific time points post-administration.
-
Secondary Endpoints:
-
Incidence and severity of sedation, measured using a standardized scale (e.g., Ramsay Sedation Scale).
-
Respiratory rate and oxygen saturation (SpO2) monitoring for respiratory depression.
-
Assessment of bowel function to monitor for constipation.
-
Recording of all other adverse events.
-
-
-
Statistical Analysis: Comparison of the incidence and severity of side effects between the two groups using appropriate statistical tests (e.g., Chi-squared test for incidence, Mann-Whitney U test for severity scores).
A Russian clinical study involving 113 cancer patients evaluated this compound in various forms (buccal and oral tablets, injection) for chronic pain, anesthesia, and postoperative analgesia. The study concluded that buccal this compound's analgesic properties are similar to tramadol (B15222) and that it is well-tolerated, causing no severe side effects.[5] Another Russian source suggests that promedol, a drug structurally related to this compound, causes less nausea, vomiting, and respiratory depression than morphine.
Mandatory Visualizations
Signaling Pathways
The primary mechanism of action for both this compound and morphine involves the activation of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The downstream signaling from MOR activation is complex and is believed to be responsible for both the desired analgesic effects and the undesirable side effects. Two key pathways are the G-protein signaling pathway and the β-arrestin recruitment pathway.
Caption: Opioid receptor activation and downstream signaling pathways.
Experimental Workflow for Side Effect Evaluation
The following diagram illustrates a typical workflow for a clinical trial comparing the side effect profiles of two analgesic drugs.
Caption: Experimental workflow for comparative side effect analysis.
Logical Relationship of Opioid Side Effects
This diagram illustrates the relationship between the primary opioid effect (analgesia) and the common side effects, all stemming from opioid receptor activation.
Caption: Relationship between opioid effects and side effects.
References
- 1. medvisement.com [medvisement.com]
- 2. The pathophysiology, incidence, impact, and treatment of opioid-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differences in the Prevalence and Severity of Side Effects Based on Type of Analgesic Prescription in Patients with Chronic Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [First experience in the use of a new Russian narcotic analgesic this compound in oncology] - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Prosidol Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the detection and quantification of Prosidol, a potent opioid analgesic. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs, considering factors such as sensitivity, specificity, and sample matrix. The experimental data and protocols are based on established analytical methodologies for opioids, providing a framework for the validation of this compound-specific assays.
Overview of Analytical Methods
The detection and quantification of this compound can be achieved through a variety of analytical techniques, each with its own set of advantages and limitations. The primary methods discussed in this guide include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and reliable technique for the separation and identification of volatile and semi-volatile compounds.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method, considered the gold standard for the quantification of drugs in biological matrices.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and cost-effective method suitable for the analysis of non-volatile compounds.
-
Capillary Electrophoresis (CE): A high-resolution separation technique that requires minimal sample and solvent volumes.
-
Immunoassays: Rapid screening methods based on antigen-antibody interactions.
Comparative Performance of Analytical Methods
The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes typical validation parameters for the detection of opioids, which can be considered indicative for this compound analysis. It is important to note that these values are illustrative and method-specific validation for this compound is essential.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Accuracy (% Bias) | Precision (% RSD) |
| GC-MS | 0.1 - 1.0 ng/mL[1] | 0.5 - 2.5 ng/mL[1] | > 0.99[1] | ± 15% | < 15% |
| LC-MS/MS | 0.01 - 0.5 ng/mL | 0.05 - 1.0 ng/mL | > 0.99 | ± 15% | < 15% |
| HPLC-UV | 1 - 10 ng/mL[2] | 5 - 50 ng/mL | > 0.99[2] | ± 15% | < 15% |
| Capillary Electrophoresis | 0.1 - 1.0 µg/mL | 0.5 - 5.0 µg/mL | > 0.99 | ± 20% | < 20% |
| Immunoassays | Varies (ng/mL range) | N/A (Screening) | N/A | N/A | N/A |
Note: The data presented is a compilation from different studies on various opioid compounds and is intended for illustrative purposes. Actual performance for this compound will need to be experimentally determined.
Experimental Protocols
Detailed methodologies are critical for the successful implementation and validation of analytical methods. Below are generalized protocols for the key analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation (Blood/Plasma):
-
Internal Standard Addition: Add an appropriate internal standard (e.g., a deuterated analog of this compound) to the sample.
-
Liquid-Liquid Extraction (LLE):
-
Add a suitable buffer to adjust the pH of the sample.
-
Add an organic extraction solvent (e.g., ethyl acetate/hexane mixture).
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization: Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to form a volatile derivative of this compound.
-
Reconstitution: Reconstitute the derivatized sample in a suitable solvent for injection.
Instrumental Conditions:
-
GC Column: Phenyl-methyl siloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Injection Mode: Splitless.
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at a suitable initial temperature, ramp to a final temperature to ensure separation of the analyte from other matrix components.
-
MS Detector: Electron Ionization (EI) source.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation (Blood/Plasma):
-
Internal Standard Addition: Add an appropriate internal standard.
-
Protein Precipitation:
-
Add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute in the mobile phase. or Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute this compound with a suitable solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
Instrumental Conditions:
-
LC Column: C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).
-
MS/MS Detector: Electrospray Ionization (ESI) source in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and the internal standard.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Sample Preparation:
-
Similar to LC-MS/MS, using either protein precipitation or solid-phase extraction.
Instrumental Conditions:
-
LC Column: C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent.
-
UV Detector: Set to the wavelength of maximum absorbance for this compound.
Capillary Electrophoresis (CE)
Sample Preparation:
-
Dilution of the sample in the background electrolyte.
-
Filtration to remove particulate matter.
Instrumental Conditions:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution at a specific pH to achieve optimal separation.
-
Voltage: High voltage applied across the capillary.
-
Detection: UV detector at a suitable wavelength.
Immunoassays
Methodology:
-
Immunoassays for opioids are typically competitive binding assays.
-
The sample is mixed with antibodies specific to a class of opioids and a labeled drug conjugate.
-
The amount of labeled drug bound to the antibody is inversely proportional to the concentration of the drug in the sample.
-
These assays are primarily used for screening and presumptive positive results require confirmation by a more specific method like GC-MS or LC-MS/MS. Immunoassay sensitivity and specificity can range from 96% to 100% and 84% to 99%, respectively[3].
Visualizing Experimental Workflows and Method Comparison
To better illustrate the analytical processes and their relationships, the following diagrams are provided.
Conclusion
The choice of an analytical method for this compound detection is a critical decision that depends on the specific requirements of the study. For rapid screening of a large number of samples, immunoassays are a viable option, although positive results must be confirmed by a more specific method. For quantitative analysis in complex biological matrices, LC-MS/MS is the method of choice due to its superior sensitivity and specificity. GC-MS offers a robust and reliable alternative, particularly for volatile derivatives of the analyte. HPLC-UV and Capillary Electrophoresis represent cost-effective and efficient techniques, respectively, and can be suitable for specific applications where the required sensitivity is within their range. A thorough validation of the chosen method is paramount to ensure the generation of accurate and reliable data in any research or clinical setting.
References
A Comparative Efficacy Analysis of Buccal Prosidol and Other Non-Invasive Opioid Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of buccal Prosidol (propiram fumarate) with other non-invasive opioid analgesics. The information is compiled from available clinical data and pharmacological profiles to assist researchers and drug development professionals in evaluating these therapeutic options. Due to the limited recent clinical data on this compound, some comparisons are made based on its known pharmacological class and data from studies on analogous compounds.
Executive Summary
This compound (propiram) is a synthetic opioid analgesic classified as a partial agonist at the µ-opioid receptor.[1] Its efficacy is reported to be comparable to that of codeine and pethidine, with a potentially faster onset of action than codeine.[2][3] Non-invasive delivery routes, such as buccal, sublingual, and transdermal, offer advantages over oral administration by avoiding first-pass metabolism, which can lead to faster onset and increased bioavailability.[4] This guide focuses on comparing buccal this compound with other non-invasively delivered opioids, such as transmucosal fentanyl and buprenorphine, which are more extensively studied in contemporary clinical trials.
The primary distinction lies in their receptor pharmacology: this compound is a partial agonist, whereas fentanyl is a full agonist, and buprenorphine also acts as a partial agonist but with a very high affinity for the µ-opioid receptor.[5][6] These differences influence their analgesic ceiling, side-effect profiles, and potential for respiratory depression.
Pharmacokinetic and Efficacy Comparison
The following table summarizes key quantitative data for this compound and selected non-invasive opioid comparators. Data for this compound is primarily derived from studies on its oral formulation, as specific buccal pharmacokinetic studies are not widely available. It should be noted that direct head-to-head comparative trials are limited, and this data is compiled from multiple sources.
| Parameter | Buccal this compound (Propiram) | Fentanyl Buccal Tablet (FBT) | Buprenorphine Buccal Film (BBUP) |
| Drug Class | Partial µ-opioid agonist[1] | Full µ-opioid agonist[5] | Partial µ-opioid agonist[6] |
| Mechanism | Binds to µ-opioid receptors to modulate pain pathways.[2] | Potent, selective µ-agonist causing rapid and profound analgesia.[5] | High-affinity partial µ-agonist; antagonist at κ-receptor.[6] |
| Bioavailability | >97% (oral)[1]; Buccal expected to be high to bypass first-pass metabolism. | ~65% (Buccal Tablet)[7] | 46% to 51%[4] |
| Tmax (Time to Peak Plasma Conc.) | ~1 hour (oral solution/tablet)[8] | 30-60 minutes[7] | 2.5 to 3 hours[4] |
| Elimination Half-Life | 4.4 - 5.2 hours[8] | ~3-4 hours (for initial phase) | ~24-26 hours |
| Onset of Analgesia | Faster than codeine and pethidine (oral)[2][3] | 10-15 minutes[7] | Slower onset compared to FBT |
| Clinical Efficacy | Comparable to codeine 60 mg for postoperative pain.[9] | Superior to placebo and oral morphine for breakthrough cancer pain within the first 30 minutes.[10][11] | Effective for moderate to severe chronic low back pain. |
| Common Adverse Effects | Sedation, dizziness, nausea, vomiting.[2][3] | Application site reactions, nausea, dizziness, somnolence, headache.[7] | Nausea, vomiting, headache, dizziness, constipation. |
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor Signaling Pathway
Opioids like this compound exert their effects primarily through the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of an opioid agonist initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades that ultimately reduce neuronal excitability and pain transmission.
Caption: Mu-Opioid Receptor (MOR) signaling cascade upon agonist binding.
Typical Experimental Workflow for Analgesic Efficacy Trial
Clinical trials designed to assess the efficacy of a new analgesic formulation typically follow a rigorous, multi-stage process to ensure data validity and patient safety. The workflow for a randomized, placebo-controlled trial is outlined below.
Caption: Workflow for a randomized controlled trial of an analgesic.
Experimental Protocols
Below is a representative experimental protocol for a clinical trial evaluating the efficacy of a buccal opioid for postoperative pain, based on common methodologies found in analgesic studies.[9]
Study Title: A Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Analgesic Efficacy and Safety of Buccal this compound for Postoperative Pain Following Third Molar Extraction.
1. Objective:
-
Primary: To assess the analgesic efficacy of a single dose of buccal this compound compared to placebo in patients with moderate to severe postoperative pain.
-
Secondary: To evaluate the onset of action, duration of analgesia, and safety profile of buccal this compound.
2. Study Design:
-
A single-center, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants will be randomized in a 1:1 ratio to receive either buccal this compound (e.g., 50 mg) or a matching placebo.
3. Participant Population:
-
Inclusion Criteria:
-
Male or female patients, 18-65 years of age.
-
Scheduled for surgical extraction of one or more impacted third molars.
-
Experiencing moderate to severe postoperative pain, defined as a score of ≥4 on an 11-point Numeric Rating Scale (NRS).
-
Able to provide informed consent.
-
-
Exclusion Criteria:
-
Known allergy or hypersensitivity to opioids or propiram.
-
History of opioid use disorder.
-
Use of any analgesic medication within 4 hours of study drug administration.
-
Significant renal or hepatic impairment.
-
4. Study Procedures:
-
Screening: Eligibility is confirmed, and informed consent is obtained.
-
Baseline Assessment: Following surgery, once the local anesthetic has worn off, patients who report a pain intensity of ≥4 on the NRS will be eligible for randomization.
-
Randomization and Dosing: Eligible patients will be randomized to receive a single dose of the investigational product (buccal this compound or placebo). The tablet is to be placed in the buccal cavity between the gum and cheek and allowed to dissolve.
-
Efficacy Assessments:
-
Pain intensity will be assessed using the NRS at baseline and at 15, 30, 45, 60, 90, 120, 180, and 240 minutes post-dose.
-
Pain relief will be assessed on a 5-point categorical scale at the same time points.
-
A stopwatch will be used for patients to record the time of first perceptible pain relief.
-
-
Rescue Medication: Patients may request rescue medication (e.g., oral ibuprofen (B1674241) 400 mg) at any time after 60 minutes post-dose. The time of rescue medication intake will be recorded.
-
Safety Monitoring: Adverse events will be monitored and recorded throughout the study period.
5. Outcome Measures:
-
Primary Efficacy Endpoint: The Sum of Pain Intensity Differences over the first 4 hours (SPID-4).
-
Secondary Efficacy Endpoints:
-
Total Pain Relief (TOTPAR).
-
Pain Intensity Difference (PID) at each time point.
-
Time to onset of analgesia.
-
Proportion of patients requiring rescue medication.
-
6. Statistical Analysis:
-
The primary efficacy endpoint (SPID-4) will be analyzed using an Analysis of Covariance (ANCOVA) model with treatment as a factor and baseline pain score as a covariate.
-
Secondary endpoints will be analyzed using appropriate statistical methods (e.g., t-tests, chi-square tests, survival analysis for time-to-rescue). All safety data will be summarized descriptively.
References
- 1. mypcnow.org [mypcnow.org]
- 2. What is the difference between full agonists, partial agonists, and inverse agonists? [synapse.patsnap.com]
- 3. Propiram. A review of its pharmacodynamic and pharmacokinetic properties, and clinical use as an analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Pharmacokinetics of Single- and Multiple-dose Buprenorphine Buccal Film in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Partial versus full agonists for opioid-mediated analgesia--focus on fentanyl and buprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Bioavailability of orally administered propiram fumarate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijclinicaltrials.com [ijclinicaltrials.com]
- 9. Efficacy of rapid-onset oral fentanyl formulations vs. oral morphine for cancer-related breakthrough pain: a meta-analysis of comparative trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fentanyl Buccal Tablet vs. Oral Morphine in Doses Proportional to the Basal Opioid Regimen for the Management of Breakthrough Cancer Pain: A Randomized, Crossover, Comparison Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Hybrid Implementation-Effectiveness Randomized Trial of CYP2D6 Guided Post-operative Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Clinical Trials of Prosidol Against Other Opioid Analgesics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prosidol (B1248807) (Cinflonide) is a synthetic opioid analgesic developed in Russia.[1][2] While it has seen clinical use, particularly in the management of chronic pain in oncology, publicly available, detailed quantitative data from head-to-head clinical trials are scarce. This guide provides a comparative overview of this compound against other commonly used opioid analgesics—tramadol (B15222), fentanyl, and promedol—based on available qualitative clinical observations and general pharmacological principles. The information is intended to offer a foundational understanding for research and drug development professionals.
Disclaimer: The quantitative data for direct head-to-head comparisons of this compound with other opioids are not available in the public domain. The following tables and descriptions are based on qualitative statements from clinical studies and general pharmacological knowledge of the comparator drugs.
Comparative Overview
Efficacy
Limited clinical studies in cancer patients provide a qualitative comparison of this compound's analgesic efficacy.[3]
| Feature | This compound | Tramadol | Fentanyl | Promedol |
| Analgesic Efficacy (Chronic Pain) | Analgesic properties of buccal this compound are reported to be "close to" those of tramadol.[3] | Effective for moderate to moderately severe pain. | Typically used for severe, persistent pain, often in opioid-tolerant patients. | Information on chronic pain efficacy is limited. |
| Use in Anesthesia | As a component of total anesthesia, this compound is reported to be "inferior to" fentanyl.[3] | Not typically used as a primary anesthetic agent. | Commonly used as an adjunct to general anesthesia due to its potent and rapid action. | Used in anesthesia, with this compound being "approximately similar" in this context.[3] |
| Postoperative Analgesia | Reported to be highly effective after extracavitary oncologic surgeries but less effective after thoracic and abdominal interventions.[3] | Used for postoperative pain management. | Effective for acute postoperative pain, often administered intravenously or epidurally. | Used for postoperative pain. |
Safety and Tolerability
Specific quantitative data on the side-effect profile of this compound from comparative trials is not available. The side effects are generally described as similar to other opioids.[1][2]
| Feature | This compound | Tramadol | Fentanyl | Promedol |
| Common Side Effects | Nausea, itching, vomiting, and respiratory depression.[1][2] | Nausea, vomiting, dizziness, constipation, and headache. | Respiratory depression, bradycardia, muscle rigidity, nausea, and vomiting. | Similar to other opioids, including nausea, vomiting, and respiratory depression. |
| Respiratory Depression | A known side effect.[1][2] | Less respiratory depression compared to traditional opioids. | A significant and dose-limiting side effect. | A known risk. |
Pharmacokinetics
| Feature | This compound | Tramadol | Fentanyl | Promedol |
| Bioavailability (Oral/Buccal) | Buccal tablet form is noted for its effectiveness, suggesting good transmucosal absorption.[3] | Oral bioavailability is approximately 75%. | Low oral bioavailability due to first-pass metabolism; transmucosal (buccal, sublingual) and transdermal formulations have higher bioavailability. | Information not readily available. |
| Onset of Action | Buccal tablets are described as offering "rapid analgesia".[3] | Oral: 30-60 minutes. | IV: Almost immediate. Transmucosal: 5-15 minutes. | Information not readily available. |
| Half-life | Data not available. | 6-7 hours. | IV: 2-4 hours. Transdermal: 17-21 hours (after patch application). | Information not readily available. |
| Metabolism | Data not available. | Extensively metabolized in the liver via CYP2D6 and CYP3A4. | Primarily metabolized in the liver by CYP3A4. | Information not readily available. |
Experimental Protocols
Detailed experimental protocols from head-to-head clinical trials involving this compound are not available. However, a general methodology for a randomized, double-blind, active-comparator clinical trial for an opioid analgesic in postoperative pain is outlined below.
Generalized Experimental Protocol: Efficacy and Safety of an Investigational Opioid Analgesic for Postoperative Pain
1. Study Design:
-
Randomized, double-blind, active-comparator, parallel-group study.
2. Patient Population:
-
Adult patients (18-65 years) scheduled for a surgical procedure known to produce moderate to severe postoperative pain (e.g., orthopedic, abdominal, or dental surgery).
-
Inclusion criteria: American Society of Anesthesiologists (ASA) physical status I-III, able to provide informed consent, and willing to comply with study procedures.
-
Exclusion criteria: History of opioid hypersensitivity, chronic pain requiring regular analgesic use, significant renal or hepatic impairment, history of substance abuse.
3. Interventions:
-
Investigational Arm: this compound (e.g., buccal tablet or intravenous infusion) at a predetermined dose and schedule.
-
Comparator Arm: An active comparator such as morphine, fentanyl, or tramadol administered via a standard route and dose for the specific surgical setting.
-
Placebo Arm (if ethically appropriate): A placebo control to establish assay sensitivity.
4. Study Procedures:
-
Screening Visit: Informed consent, medical history, physical examination, and baseline laboratory tests.
-
Surgery Day: Patients undergo their scheduled surgery with standardized anesthesia. Postoperatively, upon reporting a pain intensity of ≥ 4 on an 11-point Numerical Rating Scale (NRS), patients are randomized to receive the study medication.
-
Treatment Period: Study medication is administered for a specified period (e.g., 24-48 hours).
-
Assessments:
-
Efficacy:
-
Pain intensity measured using the NRS at regular intervals (e.g., 0, 15, 30, 60 minutes, and then hourly).
-
Pain relief measured on a 5-point verbal rating scale.
-
Time to onset of analgesia.
-
Total consumption of rescue medication (e.g., patient-controlled analgesia with morphine).
-
-
Safety:
-
Incidence and severity of adverse events (AEs), particularly nausea, vomiting, sedation, and respiratory depression.
-
Vital signs monitoring (heart rate, blood pressure, respiratory rate, oxygen saturation).
-
Laboratory tests at the end of the study.
-
-
5. Statistical Analysis:
-
The primary efficacy endpoint is typically the sum of pain intensity differences over a specified time period (e.g., SPID-24).
-
Secondary endpoints include time to meaningful pain relief, total rescue medication consumption, and patient global assessment of the study medication.
-
Safety data are summarized descriptively.
Signaling Pathways and Experimental Workflows
Opioid Receptor Signaling Pathway
Opioids, including this compound, primarily exert their analgesic effects by acting as agonists at μ-opioid receptors (MOR), which are G-protein coupled receptors (GPCRs).[1] The binding of an opioid agonist to the MOR initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, thereby inhibiting the transmission of pain signals.
Caption: Generalized signaling pathway of a μ-opioid receptor agonist.
Experimental Workflow for a Head-to-Head Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial comparing two opioid analgesics.
Caption: Workflow of a randomized controlled clinical trial for opioid analgesics.
References
A Comparative Analysis of Prosidol and Promedol for Postoperative Analgesia
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Opioid Analgesics
The management of postoperative pain is a critical component of patient recovery, with opioid analgesics remaining a cornerstone of therapy for moderate to severe pain. This guide provides a comparative overview of two synthetic opioid analgesics, Prosidol (B1248807) and promedol (Trimeperidine), to assist researchers and drug development professionals in understanding their relative properties and potential applications in postoperative pain management. While direct head-to-head clinical trials with extensive quantitative data are limited, this guide synthesizes available information on their mechanism of action, efficacy, and side effect profiles.
Executive Summary
This compound, a relatively newer Russian-developed opioid, and promedol, a more established synthetic opioid, both exert their analgesic effects primarily through agonism of the mu-opioid receptor. Available literature suggests that their efficacy as a component of total anesthesia is comparable.[1] However, for postoperative analgesia, this compound's effectiveness appears to vary depending on the type of surgical procedure, showing higher efficacy in extracavitary surgeries compared to thoracic and abdominal interventions.[1] Promedol is recognized as a potent analgesic, approximately half as potent as morphine, and is widely used for managing moderate to severe postoperative pain.[2][3]
This guide presents a detailed comparison of their known characteristics, a hypothetical experimental protocol for a direct comparative study based on established clinical trial methodologies, and a visualization of their shared signaling pathway.
Data Presentation: A Comparative Overview
Due to the absence of direct comparative clinical trial data, the following table summarizes the qualitative and general quantitative information available for this compound and promedol.
| Feature | This compound | Promedol (Trimeperidine) |
| Drug Class | Opioid Analgesic | Opioid Analgesic |
| Mechanism of Action | Mu-opioid receptor agonist | Mu-opioid receptor agonist |
| Relative Potency | Analgesic properties are reported to be close to tramadol.[1] | Approximately half the potency of morphine.[2][3] |
| Postoperative Efficacy | Reported as "highly effective" after extracavitary surgery and "less effective" after thoracic and abdominal interventions.[1] As a component of total anesthesia, its efficacy is "approximately similar to promedol".[1] | Widely used for the management of moderate to severe postoperative pain. |
| Common Side Effects | Nausea, itching, vomiting, and respiratory depression.[4] | Nausea, itching, vomiting, and respiratory depression.[2][3] |
| Formulations | Buccal and oral tablets, injection solution.[1] | Typically administered via intramuscular or intravenous routes. |
Mechanism of Action: Mu-Opioid Receptor Signaling
Both this compound and promedol are agonists of the mu-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, they initiate a signaling cascade that ultimately leads to analgesia. The primary mechanism involves the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. This results in hyperpolarization of neurons and reduced neuronal excitability, which in turn inhibits the transmission of pain signals.
Caption: Mu-opioid receptor signaling pathway activated by this compound and promedol.
Experimental Protocols: A Hypothetical Comparative Study
While a specific protocol for a direct comparative study was not found, the following outlines a robust, hypothetical experimental design for a randomized, double-blind, active-controlled clinical trial to compare the efficacy and safety of this compound and promedol for postoperative analgesia. This protocol is based on established methodologies for analgesic clinical trials.[4][5]
Objective: To compare the analgesic efficacy and safety of this compound versus promedol for the management of moderate to severe postoperative pain.
Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group study.
Patient Population: Adult patients (18-65 years) scheduled for elective major surgery (e.g., abdominal hysterectomy, major orthopedic surgery) under general anesthesia, with an expected postoperative pain intensity of at least 4 on an 11-point Numeric Rating Scale (NRS).
Interventions:
-
Group A: Intravenous this compound (dose to be determined based on available pharmacokinetic and pharmacodynamic data).
-
Group B: Intravenous promedol (e.g., 20 mg, a standard clinical dose).
Randomization and Blinding: Patients will be randomly assigned in a 1:1 ratio to receive either this compound or promedol. The study medication will be prepared by an unblinded pharmacist, and both the patient and the investigator assessing the outcomes will be blinded to the treatment allocation.
Study Procedures:
-
Baseline Assessment: Preoperatively, demographic data, baseline pain intensity, and medical history will be recorded.
-
Drug Administration: The assigned study drug will be administered intravenously at the end of surgery, upon patient request for analgesia in the Post-Anesthesia Care Unit (PACU).
-
Efficacy Assessments:
-
Primary Endpoint: Sum of Pain Intensity Difference over the first 6 hours (SPID-6), measured using an 11-point NRS.
-
Secondary Endpoints:
-
Total pain relief (TOPAR) over 6 hours.
-
Time to first rescue analgesic medication.
-
Total consumption of rescue analgesic medication over 24 hours.
-
Patient global assessment of pain relief.
-
-
-
Safety Assessments: Monitoring of vital signs, adverse events (with a focus on nausea, vomiting, sedation, and respiratory depression), and laboratory parameters.
Statistical Analysis: The primary efficacy analysis will be performed on the intent-to-treat (ITT) population. The SPID-6 scores between the two groups will be compared using an analysis of covariance (ANCOVA) with baseline pain as a covariate. Secondary endpoints and safety data will be analyzed using appropriate statistical methods.
References
- 1. [First experience in the use of a new Russian narcotic analgesic this compound in oncology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trimeperidine - Wikipedia [en.wikipedia.org]
- 3. Trimeperidine [chemeurope.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Current methods and challenges for acute pain clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Abuse Potential of Prosidol Compared to Oxycodone: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the abuse potential of Prosidol and oxycodone, supported by available experimental data. This document summarizes key pharmacodynamic and preclinical data, outlines experimental methodologies, and visualizes relevant pathways and workflows to facilitate a comprehensive evaluation.
Executive Summary
Oxycodone is a potent mu-opioid receptor agonist with a well-documented high abuse potential, substantiated by extensive preclinical and clinical research. In contrast, this compound (propionilphenyletoxyethylpiperidine), a synthetic opioid analgesic developed in Russia, is also a mu-opioid receptor agonist. However, publicly available quantitative data directly assessing its abuse potential is scarce in English-language literature. This guide compiles the available information on both compounds to provide a comparative framework for evaluating their abuse liability.
Data Presentation: Comparative Analysis of this compound and Oxycodone
The following tables summarize the available quantitative data for key parameters related to abuse potential. It is important to note the significant lack of direct comparative studies and the limited availability of data for this compound.
Table 1: Opioid Receptor Binding Affinity (Ki, nM)
| Opioid Receptor | This compound (Propionilphenyletoxyethylpiperidine) | Oxycodone |
| Mu (µ) | Data Not Available | 19.8 - 47.4[1][2] |
| Delta (δ) | Data Not Available | Low Affinity[3] |
| Kappa (κ) | Data Not Available | Low Affinity[3] |
Lower Ki values indicate higher binding affinity.
Table 2: Preclinical Assessment of Abuse Potential in Animal Models
| Experimental Model | This compound (Propionilphenyletoxyethylpiperidine) | Oxycodone |
| Intravenous Self-Administration | Data Not Available | Readily self-administered in rats and mice, indicating reinforcing properties.[4][5][6] |
| Conditioned Place Preference (CPP) | Data Not Available | Induces CPP in a dose-dependent manner in mice and rats, suggesting rewarding effects.[7][8] |
Table 3: Human Abuse Potential Studies
| Subjective Measure | This compound (Propionilphenyletoxyethylpiperidine) | Oxycodone |
| Drug Liking (Visual Analog Scale - VAS) | Data Not Available | Consistently produces high "Drug Liking" scores in recreational opioid users, significantly greater than placebo.[9][10][11] |
| High (Visual Analog Scale - VAS) | Data Not Available | Produces significant dose-dependent increases in "High" ratings.[11] |
| Take Drug Again | Data Not Available | Elicits strong ratings for "Take Drug Again" from study participants.[10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments used to evaluate opioid abuse potential.
Radioligand Binding Assays for Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for opioid receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target opioid receptor (e.g., human recombinant mu-opioid receptors expressed in CHO-K1 cells) are prepared.
-
Radioligand: A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-DAMGO for the mu-opioid receptor) is used.
-
Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound or oxycodone).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intravenous Self-Administration in Rats
Objective: To assess the reinforcing effects of a drug, a key indicator of its abuse potential.
Methodology:
-
Animal Subjects: Male and female Sprague-Dawley or Wistar rats are surgically implanted with intravenous catheters in the jugular vein.
-
Apparatus: Rats are placed in operant conditioning chambers equipped with two levers (one active, one inactive) and an infusion pump.
-
Acquisition Phase: Pressing the active lever results in the intravenous infusion of a unit dose of the drug (e.g., oxycodone at 0.03-0.1 mg/kg/infusion). Pressing the inactive lever has no consequence. Sessions are typically conducted for 1-2 hours daily.
-
Maintenance Phase: Once stable responding is established, various schedules of reinforcement (e.g., fixed-ratio, progressive-ratio) can be implemented to further characterize the reinforcing efficacy of the drug.
-
Data Collection: The number of active and inactive lever presses, and consequently the number of infusions self-administered, are recorded.
-
Data Analysis: A significantly higher rate of responding on the active lever compared to the inactive lever indicates that the drug has reinforcing properties.
Conditioned Place Preference (CPP) in Rodents
Objective: To measure the rewarding effects of a drug by assessing an animal's preference for an environment previously paired with the drug.
Methodology:
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Pre-Conditioning Phase (Baseline): Animals are allowed to freely explore the entire apparatus to determine any initial preference for one of the compartments.
-
Conditioning Phase: This phase consists of several sessions. On alternating days, animals receive an injection of the drug (e.g., oxycodone 0.3-3 mg/kg) and are confined to one compartment. On the other days, they receive a vehicle injection (e.g., saline) and are confined to the other compartment. The drug-paired compartment is typically counterbalanced across subjects.
-
Test Phase (Post-Conditioning): In a drug-free state, animals are placed in the central compartment (if applicable) and allowed to freely access all compartments. The time spent in each compartment is recorded.
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates that the drug has produced a conditioned place preference, suggesting rewarding effects.[7][12]
Human Abuse Potential (HAP) Study
Objective: To evaluate the subjective and objective effects of a new drug compared to a placebo and a drug with known abuse potential in recreational drug users.
Methodology:
-
Study Population: Healthy, non-dependent recreational users of the same pharmacological class of drugs as the test compound.
-
Study Design: A randomized, double-blind, placebo- and active-controlled crossover design is typically used. Each participant receives each of the study drugs (e.g., different doses of this compound, a positive control like oxycodone, and a placebo) in a random order across different sessions, separated by a washout period.
-
Data Collection:
-
Subjective Measures: Standardized questionnaires and Visual Analog Scales (VAS) are used to assess subjective effects such as "Drug Liking," "High," "Good Effects," "Bad Effects," and "Take Drug Again."[9][10]
-
Observer-Rated Measures: Trained observers assess the participants for behavioral and physiological changes.
-
Physiological Measures: Vital signs, pupil diameter (pupillometry), and oxygen saturation are monitored.
-
Pharmacokinetic Sampling: Blood samples are collected at regular intervals to determine the drug's concentration-time profile.
-
-
Data Analysis: The primary endpoints are typically the peak effect (Emax) and the Area Under the Effect curve (AUE) for "Drug Liking" VAS. These are statistically compared between the test drug, the active control, and the placebo.
Mandatory Visualizations
Mu-Opioid Receptor Signaling Pathway
Caption: Mu-opioid receptor signaling cascade initiated by agonist binding.
Experimental Workflow for a Human Abuse Potential Study
Caption: Generalized workflow of a crossover human abuse potential study.
Conclusion
The available evidence strongly indicates that oxycodone possesses a high abuse potential, characterized by significant reinforcing and rewarding effects. For this compound, while its classification as a mu-opioid receptor agonist suggests a potential for abuse, there is a clear and significant gap in the publicly accessible scientific literature regarding its comprehensive evaluation. The Russian-language information confirms its narcotic classification and opioid-like effects but does not provide the quantitative preclinical or clinical data necessary for a direct comparison with a well-characterized opioid like oxycodone.[9]
References
- 1. Propiram. A review of its pharmacodynamic and pharmacokinetic properties, and clinical use as an analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Просидол — инструкция по применению, дозы, побочные действия, аналоги, описание препарата: таблетки подъязычные,таблетки защечные, 20 мг, 20 мг [rlsnet.ru]
- 5. Пропионилфенилэтоксиэтилпиперидин — описание вещества, фармакология, применение, противопоказания, формула [rlsnet.ru]
- 6. Просидол, таблетки подъязычные [endopharm.ru]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Oxycodone in the Opioid Epidemic: High ‘Liking’, ‘Wanting’, and Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Просидол - официальная инструкция по применению, аналоги, цена, наличие в аптеках [medi.ru]
- 10. Likeability and Abuse Liability of Commonly Prescribed Opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. whitesandstreatment.com [whitesandstreatment.com]
- 12. The conditioned place preference paradigm in rats: effect of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Prosidol (Trimeperidine) in Clinical Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Prosidol (trimeperidine), a synthetic opioid analgesic, for the management of moderate to severe pain. Due to a scarcity of direct meta-analyses on this compound, this document synthesizes data from available clinical studies and compares its profile with other commonly used analgesics. This compound, also known as Promedol, was developed in the USSR in the early 1950s and is an analogue of prodine.[1] It is primarily used in Russia and some other countries for managing various types of pain, including postoperative, trauma-related, and cancer pain.[2]
Mechanism of Action: Mu-Opioid Receptor Agonism
Similar to other opioid analgesics, this compound's primary mechanism of action is through its agonistic activity on opioid receptors in the central nervous system (CNS).[2][3] It predominantly binds to mu (µ)-opioid receptors, which are G-protein-coupled receptors (GPCRs).[3][4] The activation of these receptors initiates a signaling cascade that ultimately leads to analgesia.[5][6][7] This process involves the inhibition of adenylyl cyclase, a reduction in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), and the modulation of ion channels.[6] Specifically, it inhibits voltage-gated calcium channels and activates potassium channels, leading to hyperpolarization and reduced neuronal excitability.[6] This cascade suppresses the release of nociceptive neurotransmitters, such as substance P, thereby dampening the transmission and perception of pain signals.[3]
Comparative Efficacy of this compound and Other Analgesics
While a direct meta-analysis is not available, individual studies and reviews allow for a qualitative and quantitative comparison of this compound (trimeperidine) with other analgesics. Trimeperidine is reported to be approximately half as potent as morphine.[1][8]
Table 1: Summary of Comparative Analgesic Efficacy
| Analgesic | Dosage | Condition | Efficacy Outcome | Comparator(s) | Source |
| Trimeperidine | Not specified | Moderate to severe pain | Approx. 0.5x potency of morphine | Morphine | [1][8] |
| Meperidine | 50 mg & 100 mg (IM) | Postoperative dental pain | Less efficacious than Ketorolac (B1673617) (30 mg & 90 mg) | Ketorolac | [9] |
| Meperidine | 50 mg (IV) | Renal colic | More effective than Paracetamol (1000 mg IV); similar to Dexketoprofen (B22426) (50 mg IV) | Dexketoprofen, Paracetamol | [10] |
| Meperidine | 18 mg (IV PCA) | Post-cesarean pain | Higher incidence of severe pain during movement | Morphine (1.8 mg), Oxymorphone (0.3 mg) | [11] |
| Ketorolac | 30 mg & 90 mg (IM) | Postoperative dental pain | Significantly more efficacious than Meperidine (50 mg & 100 mg) | Meperidine | [9] |
| Dexketoprofen | 50 mg (IV) | Renal colic | Similar efficacy to Meperidine (50 mg IV); superior to Paracetamol | Meperidine, Paracetamol | [10] |
Safety and Adverse Effect Profile
The side effects associated with this compound are characteristic of opioid analgesics and include nausea, vomiting, itching, sedation, and respiratory depression, which can be life-threatening.[1][12] Long-term use may lead to tolerance and dependence.[13]
Table 2: Comparison of Adverse Effects
| Analgesic | Common Adverse Effects | Incidence in Clinical Trials | Source |
| This compound (Trimeperidine) | Nausea, vomiting, sedation, respiratory depression, drowsiness, constipation | Not specified in available literature | [12][13] |
| Meperidine | Sedation, nausea, vomiting, respiratory depression | Adverse events reported in 59% of patients (vs. 17% for Ketorolac) in a dental pain study.[9] More common adverse effects (33.3%) compared to Paracetamol (3.3%) and Dexketoprofen (0%) in a renal colic study.[10] | [9][10][14][15] |
| Morphine | Sedation, pruritus, nausea, vomiting | Increased sedation and pruritus noted in a post-cesarean PCA study. | [11] |
| Ketorolac | Nausea | Adverse events in 17% of patients in a dental pain study. | [9] |
| Dexketoprofen | None reported | No adverse effects reported in a renal colic study. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of clinical trial data. Below are summaries of protocols from studies comparing analgesics relevant to this guide.
Protocol 1: Analgesic Efficacy in Postoperative Dental Pain
-
Study Design: Single-dose, randomized, double-blind, parallel-group study.[9]
-
Patient Population: 145 patients experiencing moderate to severe pain after the surgical removal of at least three third molars, including one bony-impacted mandibular molar.[9]
-
Interventions: Intramuscular (IM) injection of:
-
Ketorolac tromethamine: 10 mg, 30 mg, or 90 mg
-
Meperidine hydrochloride: 50 mg or 100 mg[9]
-
-
Outcome Measures:
-
Pain intensity and pain relief assessed over an 8-hour period.
-
Summed pain intensity differences (SPID) and total pain relief (TOTPAR) scores.
-
Overall patient rating of the medication.
-
Monitoring of adverse events.[9]
-
Protocol 2: Analgesic Efficacy in Acute Renal Colic
-
Study Design: Double-blind, randomized clinical trial.[10]
-
Patient Population: 90 patients (aged 18-65) presenting to the Emergency Department with renal colic.[10]
-
Interventions: Intravenous (IV) administration over 15 minutes of:
-
Dexketoprofen trometamol: 50 mg
-
Meperidine: 50 mg
-
Paracetamol: 1000 mg[10]
-
-
Outcome Measures:
-
Pain intensity assessed at 15, 30, and 60 minutes using a 100-mm visual analog scale (VAS) and a 4-point verbal rating scale (VRS).
-
Successful treatment defined as a ≥50% reduction in VAS at 30 minutes.
-
Requirement for rescue analgesia (fentanyl) for patients with VAS ≥40 mm at 30 minutes.
-
Incidence of adverse effects.[10]
-
Conclusion
This compound (trimeperidine) is a synthetic opioid analgesic with a mechanism of action centered on mu-opioid receptor agonism, similar to other drugs in its class like morphine and meperidine.[2][3] While it has seen clinical application, particularly in Russia, there is a lack of extensive, high-level evidence such as large-scale, multi-national clinical trials and meta-analyses in widely accessible medical literature.[2][12] The available information suggests an efficacy profile where it is less potent than morphine.[1][8] Its adverse effect profile is consistent with other opioids, highlighting the need for careful patient monitoring for sedation and respiratory depression.[12][13] Compared to some non-steroidal anti-inflammatory drugs (NSAIDs) like ketorolac and dexketoprofen in specific pain models, opioids like meperidine may offer similar or inferior analgesia with a higher incidence of adverse effects.[9][10] Further rigorous, controlled clinical trials are necessary to fully elucidate the comparative efficacy and safety of this compound in the broader context of modern pain management.
References
- 1. Trimeperidine - Wikipedia [en.wikipedia.org]
- 2. What is Trimeperidine Hydrochloride used for? [synapse.patsnap.com]
- 3. What is the mechanism of Trimeperidine Hydrochloride? [synapse.patsnap.com]
- 4. Opioid receptor - Wikipedia [en.wikipedia.org]
- 5. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Trimeperidine [chemeurope.com]
- 9. Comparison of the efficacy and safety of ketorolac and meperidine in the relief of dental pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oss.signavitae.com [oss.signavitae.com]
- 11. A comparison of morphine, meperidine, and oxymorphone as utilized in patient-controlled analgesia following cesarean delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. What are the side effects of Trimeperidine Hydrochloride? [synapse.patsnap.com]
- 14. painphysicianjournal.com [painphysicianjournal.com]
- 15. Analgesic Efficacy and Adverse Effects of Meperidine in Managing Postoperative or Labor Pain: A Narrative Review of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted Waters of Prosidol Disposal: A Guide for Laboratory Professionals
The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) have established regulations for the disposal of pharmaceutical waste.[4][5][6] These regulations are designed to prevent environmental contamination and diversion of controlled substances.[4][5] For research compounds like Prosidol, which are not for human or veterinary use, adherence to these guidelines is a matter of best practice and due diligence.[1]
Core Principles of this compound Disposal
Given that this compound is an opioid, its disposal should be managed with the same level of care as other controlled substances to prevent potential misuse.[7][8] Improper disposal, such as flushing down the drain or discarding in regular trash without treatment, can lead to environmental contamination and poses a risk to public health.[4][7][9]
The primary recommended method for the disposal of unused or expired medications is through a drug take-back program.[10] However, for a research chemical in a laboratory setting, this is often not a feasible option. Therefore, disposal must be handled in accordance with hazardous waste protocols.
Disposal Options for this compound in a Laboratory Setting
The following table summarizes the recommended disposal procedures for this compound based on general pharmaceutical waste guidelines.
| Disposal Method | Procedure | Regulatory Considerations |
| Incineration | Engage a licensed hazardous waste disposal contractor for incineration at a permitted facility. This is the most effective method for destroying the active pharmaceutical ingredient. | Complies with EPA regulations for hazardous waste disposal.[5] Ensures complete destruction of the compound. |
| Chemical Neutralization | Follow established laboratory protocols for the chemical degradation of opioid compounds. This should only be performed by trained personnel with appropriate safety measures in place. | The efficacy of neutralization must be validated. The resulting waste may still be considered hazardous and require proper disposal. |
| Landfill (After Treatment) | Not recommended for untreated this compound. If incineration or chemical neutralization is not possible, the compound must be rendered non-retrievable. This involves mixing the this compound with an undesirable substance (e.g., cat litter, coffee grounds), placing it in a sealed container, and then disposing of it in a designated hazardous waste stream.[10][11][12] | This method is a last resort and may not be compliant with all local and institutional regulations. It is intended to prevent diversion but does not eliminate the environmental risk. |
Step-by-Step Disposal Protocol
-
Consult Institutional Guidelines: Before proceeding, review your institution's specific policies and procedures for the disposal of chemical and pharmaceutical waste.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Render Non-Retrievable (if necessary): If immediate incineration or chemical neutralization is not possible, mix the this compound with an inert, bulky material to discourage diversion.
-
Package Securely: Place the treated this compound mixture in a sealed, leak-proof container.
-
Label Clearly: Label the container as "Hazardous Waste" and include the chemical name ("this compound") and any other information required by your institution.
-
Arrange for Pickup: Contact your institution's EHS office to arrange for the pickup and disposal by a licensed hazardous waste contractor.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. This compound|C18H27NO3|Opioid Analgesic for Research [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [chemeurope.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Propofol and Controlled Substance Waste Disposal Program | Stericycle [stericycle.com]
- 8. Perioperative Opioid Usage Monitoring and Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 9. share.ansi.org [share.ansi.org]
- 10. fda.gov [fda.gov]
- 11. dea.gov [dea.gov]
- 12. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Prosidol
Prosidol is an opioid analgesic and an analogue of prodine, developed during research into pethidine.[1][2] Like other opioids, it can cause effects such as analgesia and sedation, but also carries risks of respiratory depression, which can be harmful or fatal.[1][2] Therefore, treating this compound with the same level of caution as other potent opioids is crucial.
Personal Protective Equipment (PPE) for Handling this compound
A thorough risk assessment should be conducted before handling this compound to determine the appropriate level of PPE.[3] The required PPE will vary depending on the specific laboratory procedure and the quantity of the substance being handled. The following table summarizes the recommended PPE based on different risk levels.
| Risk Level | Activity Example | Recommended Personal Protective Equipment |
| Low | Handling sealed containers, visual inspection. | - Gloves: Single pair of nitrile gloves. - Eye Protection: Safety glasses. - Body Protection: Standard laboratory coat. |
| Moderate | Preparing dilute solutions, weighing small quantities (<1g) in a chemical fume hood or other ventilated enclosure. | - Gloves: Double pair of nitrile gloves. - Eye Protection: Safety glasses with side shields or goggles. - Respiratory Protection: A NIOSH-approved N95 or higher-level respirator should be considered based on the risk assessment. - Body Protection: Laboratory coat. Disposable sleeve covers are also recommended. |
| High | Handling of bulk quantities (>1g), procedures with a high likelihood of generating aerosols or dust (e.g., mixing powders), or initial handling of a newly synthesized batch of unknown potency. | - Gloves: Double pair of nitrile gloves. - Eye Protection: A full-face shield or safety goggles. - Respiratory Protection: A fit-tested N95 or P100 respirator is essential.[4] For higher-risk scenarios, a powered air-purifying respirator (PAPR) may be necessary. - Body Protection: Disposable gown or a protective suit (e.g., Tyvek®).[5] |
Operational Plan for Safe Handling
Adherence to strict operational procedures is critical to minimize the risk of exposure when working with this compound.
1. Designated Work Area:
-
All work with this compound, especially with powders or in procedures that could generate aerosols, must be conducted in a designated and clearly marked area with restricted access.[4]
-
Use a chemical fume hood or a similar ventilated containment system.[3]
2. Standard Operating Procedures (SOPs):
-
Develop and strictly follow a detailed SOP for all procedures involving this compound.
-
Never work alone when handling potent opioids.[3] Ensure a second person is aware of the work being conducted and is trained in emergency procedures.
-
Avoid procedures that can generate dust or aerosols. If unavoidable, use appropriate engineering controls and respiratory protection.
-
Do not eat, drink, smoke, or apply cosmetics in the laboratory.[6]
3. Emergency Preparedness:
-
Ensure that an opioid overdose reversal agent, such as naloxone, is readily available and that personnel are trained in its administration.
-
Have an opioid-specific spill kit readily accessible.[4]
-
In case of exposure, immediately follow the laboratory's emergency response protocol, which should include seeking prompt medical attention.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure. All disposal must comply with local, state, and federal regulations for controlled substances and hazardous waste.
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | - Must be disposed of as hazardous and controlled substance waste. - Contact your institution's Environmental Health and Safety (EHS) department for collection and disposal through an approved hazardous waste vendor.[7] - Incineration is the preferred method for the destruction of potent pharmaceutical compounds. |
| Contaminated Labware (glassware, pipette tips, etc.) | - Rinse glassware with a suitable solvent in a chemical fume hood. Collect the rinse as hazardous waste. - Dispose of single-use items (e.g., pipette tips) as hazardous chemical waste. |
| Contaminated PPE (gloves, gowns, etc.) | - Carefully remove and place in a designated, labeled hazardous waste container immediately after use. |
| Spill Debris | - Absorb spills with an inert material from an opioid-specific spill kit. - Collect all contaminated materials in a sealed, labeled hazardous waste container. |
General Disposal Guidelines:
-
Do Not dispose of this compound down the drain or in the regular trash.[2][8]
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name.
-
Maintain accurate records of all disposed waste, including quantities and dates.
Experimental Workflow for Handling this compound
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 2. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. daviesway.com.au [daviesway.com.au]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. gao.gov [gao.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
